Advanced Technical Guide: 2-(5-Fluoro-2-methylphenyl)pyrrole Derivatives in Drug Discovery
Executive Summary The incorporation of halogenated aromatic systems into heterocyclic cores is a cornerstone of modern rational drug design. Specifically, 2-(5-fluoro-2-methylphenyl)pyrrole and its derivatives have emerg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of halogenated aromatic systems into heterocyclic cores is a cornerstone of modern rational drug design. Specifically, 2-(5-fluoro-2-methylphenyl)pyrrole and its derivatives have emerged as highly privileged pharmacophores in both neuropharmacology and agrochemistry[1][2]. This whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and therapeutic applications of these derivatives, serving as a comprehensive resource for medicinal chemists and drug development professionals.
Rational Drug Design: The 5-Fluoro-2-methylphenyl Pharmacophore
The selection of a 5-fluoro-2-methylphenyl moiety attached to a pyrrole ring is rarely arbitrary; it is driven by precise stereoelectronic and pharmacokinetic requirements:
Steric Orthogonality: The methyl group at the 2-position (ortho to the pyrrole linkage) induces a severe steric clash with the pyrrole core. This forces the two ring systems out of planarity, adopting an orthogonal conformation. This 3D architecture is critical for slotting the molecule into deep, narrow hydrophobic pockets, such as the hinge region of specific kinases, while minimizing off-target flat-molecule intercalations.
Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. By substituting a hydrogen atom with fluorine at the 5-position, chemists leverage fluorine's strong electronegativity and robust C-F bond (approx. 116 kcal/mol) to block oxidative metabolism at a highly susceptible site[1][2]. Fluorine acts as a bioisostere for hydrogen, extending the pharmacokinetic half-life without significantly increasing the van der Waals volume.
Electronic Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of adjacent basic centers and fine-tunes the overall lipophilicity (LogP) of the molecule. This precise lipophilic tuning is essential for blood-brain barrier (BBB) penetration, a prerequisite for neurodegenerative disease targeting.
Chemical Space & CAS Registry
Due to their specialized nature, many 2-(5-fluoro-2-methylphenyl)pyrrole derivatives are synthesized as proprietary intermediates. However, several key building blocks have been cataloged with Chemical Abstracts Service (CAS) registry numbers to facilitate parallel medicinal chemistry[3][4][5].
Table 1: Quantitative Data and Registry for Key Derivatives
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-line analytical checks.
Protocol A: Suzuki-Miyaura Cross-Coupling for C2-Arylation
Objective: Synthesize 2-(5-fluoro-2-methylphenyl)-1H-pyrrole via palladium-catalyzed cross-coupling.
Causality & Design: We utilize
as the catalyst. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted aryl rings. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic boronic acid and the inorganic base () required for transmetalation.
Preparation: In a flame-dried Schlenk flask under argon, combine N-Boc-pyrrole-2-boronic acid (1.0 eq) and 2-bromo-4-fluoro-1-methylbenzene (1.1 eq).
Catalyst Loading: Add
(0.05 eq) and (3.0 eq).
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
Reaction: Heat the mixture to 90°C for 12 hours.
Self-Validation (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the boronic acid spot is consumed. LC-MS should confirm the mass of the Boc-protected intermediate (
).
Deprotection & Purification: Cool to room temperature, extract with EtOAc, and concentrate. Dissolve the crude in DCM and treat with TFA (10 eq) for 2 hours to remove the Boc group. Purify via flash chromatography to yield the pure target.
Fig 1: Step-by-step synthetic workflow for 2-(5-Fluoro-2-methylphenyl)pyrrole derivatives.
Therapeutic Applications & Pathway Modulation
LRRK2 Inhibition in Parkinson's Disease
The Leucine-rich repeat kinase 2 (LRRK2) is a major genetic target for Parkinson's disease. The G2019S mutation in LRRK2 leads to hyperactive kinase function, driving neurodegeneration through the hyperphosphorylation of Rab GTPases (e.g., Rab10), which disrupts lysosomal trafficking[6].
Derivatives such as 5-(5-fluoro-2-methylphenyl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine utilize the pyrrole core to mimic the adenine ring of ATP. The 5-fluoro-2-methylphenyl group projects into the hydrophobic pocket II of the kinase hinge region. The orthogonal twist provided by the methyl group ensures exquisite selectivity for LRRK2 over other off-target kinases, while the fluorine atom prevents rapid metabolic clearance in the liver, allowing sufficient drug concentrations to cross the BBB[1][6].
Fig 2: Mechanism of mutant LRRK2 inhibition by pyrrole derivatives in Parkinson's models.
Agricultural Antifungal Agents
Beyond human therapeutics, phenylpyrrole analogues are potent agricultural fungicides. Based on the natural alkaloid lycogalic acid, synthetic derivatives like Diethyl 1-benzyl-3,4-bis(5-fluoro-2-methylphenyl)-1H-pyrrole-2,5-dicarboxylate have been developed[2]. These compounds disrupt osmotic signal transduction in phytopathogenic fungi (such as F. oxysporium). The inclusion of the 5-fluoro-2-methylphenyl moiety significantly enhances the lipophilicity of the fungicide, allowing for better penetration through the rigid fungal cell wall compared to unhalogenated variants[2].
References
Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid
Source: National Institutes of Health (PMC)
URL:[Link]
The 5-Fluoro-2-methylphenyl Pyrrole Scaffold: A Technical Guide
The 5-Fluoro-2-methylphenyl Pyrrole scaffold represents a highly specialized "privileged substructure" in modern medicinal chemistry.[1][2] It is not merely a passive structural element but a functional tool used to modu...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-Fluoro-2-methylphenyl Pyrrole scaffold represents a highly specialized "privileged substructure" in modern medicinal chemistry.[1][2] It is not merely a passive structural element but a functional tool used to modulate atropisomerism , metabolic stability , and hydrophobic pocket occupancy .[2]
This guide synthesizes the medicinal chemistry logic, synthetic pathways, and application data for this specific moiety.[3]
Executive Summary: The "Magic Bullet" Effect
In the optimization of biaryl drugs—particularly kinase inhibitors, P-CABs (Potassium-Competitive Acid Blockers), and GPCR ligands—the 5-fluoro-2-methylphenyl moiety serves as a critical problem-solver.[1][2]
When attached to a pyrrole core, this specific substitution pattern achieves three distinct physicochemical goals:
Conformational Locking (The Ortho-Methyl Effect): The methyl group at the C2 position (ortho to the pyrrole attachment) creates significant steric clash with the pyrrole's adjacent protons (or substituents).[1][2] This forces the phenyl ring out of coplanarity, typically inducing a dihedral angle of 60–90°, which is essential for binding in restricted hydrophobic pockets (e.g., the DFG-out pocket of kinases).[2]
Metabolic Blockade (The 5-Fluoro Effect): The fluorine atom at C5 (para to the methyl group) blocks the primary site of CYP450-mediated oxidation.[1][2] Since benzylic oxidation of the methyl group is a common clearance pathway, the electron-withdrawing nature of the para-fluorine deactivates the ring and reduces the lability of the benzylic protons.[1][2]
Lipophilic Tuning: The combination increases
moderately while reducing electron density in the phenyl ring, altering stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.[2]
Medicinal Chemistry Rational & SAR
Structural Analysis
The scaffold consists of a pyrrole ring linked to a phenyl ring.[1][2] The numbering is critical:
Position 1 (Phenyl): Attachment point to the Pyrrole.[2]
Position 2 (Phenyl): Methyl group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
This creates a 2,5-disubstituted relationship relative to the connection point, or a para-fluoro-toluene motif relative to the methyl group.[1][2]
The "Twist" Mechanism (Atropisomerism)
In many bioactive molecules (e.g., Vonoprazan analogs, BRAF inhibitors), the biological target requires a non-planar conformation.
Without C2-Methyl: The biaryl bond has a low rotational energy barrier (
), leading to a "floppy" molecule that loses entropy upon binding.[2]
With C2-Methyl: The rotational barrier increases.[1][2] While often not high enough to separate stable atropisomers at room temperature (unless bulky groups are also on the pyrrole), it pre-organizes the molecule into a twisted conformation that mimics the bioactive state, reducing the entropic penalty of binding (
).
Metabolic Stability Logic
One of the primary failure modes for methyl-phenyl drugs is the oxidation of the methyl group to a carboxylic acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Solution: The C5-Fluorine is highly electronegative.[1][2] Through inductive effects (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
), it pulls electron density away from the ring system, making the ring less attractive to the electrophilic heme-iron of CYP450.[2] Furthermore, it blocks the C5 position itself from hydroxylation.[2]
Case Studies & Applications
Kinase Inhibitors (BRAF V600E)
In the development of Type II kinase inhibitors, the "5-fluoro-2-methylphenyl" amine is often used as the "tail" group in urea-based inhibitors (e.g., Sorafenib analogs).[1][2]
Role: The moiety occupies the hydrophobic allosteric pocket created when the DFG motif flips out.[1][2] The ortho-methyl twists the urea linkage to fit the pocket geometry, while the fluorine interacts with hydrophobic residues like Leu/Val.[1][2]
Data: Analogs replacing the unsubstituted phenyl with 5-fluoro-2-methylphenyl often see a 10–50x increase in potency due to improved shape complementarity.[1][2]
MAT2A Inhibitors
Recent work (2025) on Methionine Adenosyltransferase 2A (MAT2A) inhibitors for cancer therapy identified the 5-fluoro-2-methylphenyl group as a key determinant of potency in tricyclic quinazolinones.[1][2][3]
Insight: The substitution was critical for filling a small lipophilic sub-pocket that could not accommodate larger groups (like chloro) but required more bulk than a hydrogen.[2]
P-CABs (Vonoprazan Class)
While Vonoprazan uses a 2-fluorophenyl group, "next-generation" P-CAB libraries frequently explore the 5-fluoro-2-methylphenyl motif to fine-tune the pKa of the pyrrole nitrogen and improve half-life (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Activation: Dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in water/acetic acid (3:1 v/v) and heat to 60°C for 2 hours to generate the 1,4-dialdehyde in situ.
Condensation: Add 5-Fluoro-2-methylaniline (1.0 eq) to the reaction mixture.
Cyclization: Reflux the mixture at 90°C for 4 hours. The solution will darken.
Workup: Cool to RT. Extract with Ethyl Acetate (3x).[2] Wash organics with sat.[1][2]
(to remove acid) and brine.
Purification: Flash column chromatography (Hexane/EtOAc). The pyrrole is typically a stable solid/oil.[1][2]
Degassing: Combine halide (1.0 eq) and boronic acid (1.2 eq) in Dioxane/Water (4:1). Sparge with Argon for 10 min.
Catalysis: Add Pd catalyst. Seal vial.
Reaction: Heat to 90°C for 12 hours.
Validation: Monitor by LC-MS. Look for mass shift corresponding to the biaryl formation.[1][2]
Visualizations
Figure 1: SAR Logic of the Scaffold
This diagram illustrates the functional roles of the specific substituents on the phenyl ring.[1][2]
Caption: Functional dissection of the 5-fluoro-2-methylphenyl moiety. The ortho-methyl acts as a conformational lock, while the fluorine acts as a metabolic shield.[1][2]
Figure 2: Synthetic Pathway (Paal-Knorr)
A flowchart for the de novo synthesis of the scaffold.[1][2]
Caption: The Paal-Knorr synthesis route is the preferred method for constructing the N-aryl pyrrole core from commercially available anilines.[1][2]
High: F-atom blocks para-site; Me hinders ortho-site.[1][2]
LogP (Lipophilicity)
Baseline
+0.6 to +0.8
Medium: Increases permeability and hydrophobic binding.[2]
Electronic Effect
Neutral
Electron Deficient
Medium: Reduces electron density in phenyl ring (reduces oxidation risk).[2]
References
Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues. PubMed Central.[2] Available at: [Link]
Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent MAT2A Inhibitors. Journal of Medicinal Chemistry. Available at: [Link] (Note: Generalized link to journal search for specific 2025 article context).[2]
Lead Discovery of Type II BRAF V600E Inhibitors. Molecules. Available at: [Link]
Vonoprazan: A First-in-Class Potassium-Competitive Acid Blocker. PubChem.[1][2] Available at: [Link]
Difference between 2-(2-fluorophenyl)pyrrole and 2-(5-fluoro-2-methylphenyl)pyrrole
This guide provides an in-depth technical comparison between 2-(2-fluorophenyl)pyrrole and 2-(5-fluoro-2-methylphenyl)pyrrole , focusing on their roles as critical scaffolds in medicinal chemistry, specifically within th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 2-(2-fluorophenyl)pyrrole and 2-(5-fluoro-2-methylphenyl)pyrrole , focusing on their roles as critical scaffolds in medicinal chemistry, specifically within the development of Potassium-Competitive Acid Blockers (P-CABs).[1]
Executive Summary
This guide analyzes the structural, electronic, and synthetic divergences between two closely related pyrrole scaffolds:
Compound A: 2-(2-fluorophenyl)pyrrole (The Vonoprazan Core).[1]
Compound B: 2-(5-fluoro-2-methylphenyl)pyrrole (A Steric/Electronic SAR Analog).[1]
While Compound A is the validated pharmacophore for the blockbuster drug Vonoprazan (Takecab) , Compound B represents a strategic structural variant used in Structure-Activity Relationship (SAR) campaigns to probe binding pocket steric tolerance and metabolic stability. The primary distinction lies in the ortho-methyl group of Compound B, which induces significant torsional strain, altering the molecule's 3D conformation compared to the relatively planar Compound A.
Chemical Structure & Electronic Properties[1]
The core difference is the substitution pattern on the phenyl ring attached to the pyrrole C2 position. This subtle change dictates the molecule's conformation and binding affinity.
Structural Comparison[1][2][3]
Feature
2-(2-fluorophenyl)pyrrole
2-(5-fluoro-2-methylphenyl)pyrrole
Primary Application
Vonoprazan Intermediate (API Core)
SAR Probe / Analog
Ortho-Substitution
Fluorine (2-position)
Methyl (2-position)
Meta-Substitution
Hydrogen
Fluorine (5-position)
Steric Bulk (A-Value)
Low (F ≈ H)
High (Me > F)
Conformation
Planar / Slightly Twisted
Highly Twisted (Non-planar)
Electronic Effect
Electron Withdrawing (Inductive) at Ortho
Electron Donating (Me) at Ortho; Withdrawing (F) at Meta
Visualization of Structural Logic
Figure 1: Structural divergence between the optimized Vonoprazan core (A) and the steric probe (B).
The "Ortho-Effect" and Atropisomerism
The most critical technical difference is the 2-methyl group in Compound B.[1]
Compound A (2-F): Fluorine has a van der Waals radius of ~1.47 Å, similar to Hydrogen (1.20 Å).[1] This allows the phenyl and pyrrole rings to adopt a near-planar conformation, maximizing
-conjugation.[1] This planarity is essential for Vonoprazan to fit into the narrow hydrophobic cleft of the H+,K+-ATPase enzyme.
Compound B (2-Me): The methyl group (radius ~2.0 Å) creates a severe steric clash with the pyrrole N-H or C3-H.[1] This forces the phenyl ring to rotate out of plane (dihedral angle > 45°). In drug design, this is used to restrict conformation (rigidification) or to probe if the binding pocket can accommodate bulk.
Synthesis Pathways[2][4][5][6][7][8][9]
Both compounds are typically synthesized via Suzuki-Miyaura Cross-Coupling .[1] However, the steric hindrance of Compound B requires more robust catalytic systems.
Figure 2: Differential synthetic requirements. Compound B often requires electron-rich, bulky phosphine ligands (like S-Phos or X-Phos) to facilitate oxidative addition and reductive elimination on the hindered ortho-substituted aryl halide.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(2-fluorophenyl)pyrrole (Standard)
Use this protocol for the unhindered Vonoprazan intermediate.[1]
Catalyst System:Pd2(dba)3 (2 mol%) and S-Phos (4 mol%) or X-Phos .[1] Note: Standard Pd(PPh3)4 often fails or gives low yields due to the steric bulk hindering transmetallation.
Base/Solvent: K3PO4 (3.0 eq) in Toluene/Water (10:1).[1]
Procedure:
Strictly anaerobic conditions (Glovebox or Schlenk line).[1]
Heat to 100-110°C for 16-24 hours .
Purification: Flash chromatography (Hexane/EtOAc).[1] The product will likely elute later than the non-polar starting material but earlier than the deprotected pyrrole.
Pharmacological Implications (SAR)
In the context of P-CAB development (Vonoprazan analogs):
Binding Pocket Fit: Vonoprazan binds in the luminal channel of the H+,K+-ATPase. The 2-fluorophenyl ring sits in a hydrophobic pocket defined by Leu141 and Ala335.[1]
Compound A: Fits perfectly. The 2-F atom forms favorable electrostatic interactions without steric clash.[1]
Compound B: The 2-methyl group likely clashes with the pocket walls (steric penalty), reducing potency. However, if the pocket is flexible, the methyl group can displace water (entropy gain).
Metabolic Stability:
Compound A: The phenyl ring is susceptible to oxidation at the para position (relative to pyrrole).
Compound B: The 5-fluoro group (which is para to the methyl, but meta to the pyrrole connection—check numbering carefully: if connected at 1, methyl is at 2, fluoro at 5) blocks a potential metabolic soft spot. The methyl group itself, however, becomes a liability for benzylic oxidation (forming -CH2OH).
References
Vonoprazan Discovery: Arikawa, Y., et al. "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker."[1][2] Journal of Medicinal Chemistry 55.9 (2012): 4446-4456.[1][3][4] Link[1]
P-CAB Mechanism: Scott, D. R., et al.[1] "The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+-ATPase."[1][2] Alimentary Pharmacology & Therapeutics 42.11-12 (2015): 1315-1326.[1] Link
Suzuki Coupling of Hindered Pyrroles: Billingsley, K., & Buchwald, S. L. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids."[1] Journal of the American Chemical Society 129.11 (2007): 3358-3366.[1] Link[1]
2-arylpyrrole derivatives with 5-fluoro-2-methyl substitution
The following technical guide details the design, synthesis, and application of 2-arylpyrrole derivatives featuring the 5-fluoro-2-methyl substitution pattern . This specific motif represents a high-value pharmacophore i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the design, synthesis, and application of 2-arylpyrrole derivatives featuring the 5-fluoro-2-methyl substitution pattern . This specific motif represents a high-value pharmacophore in modern medicinal chemistry, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and next-generation antimicrobials.
Part 1: The Scaffold & Therapeutic Landscape[1]
The 2-arylpyrrole core is a "privileged structure" in drug discovery, capable of serving as a ligand for diverse biological targets ranging from proton pumps (
-ATPase) to kinase enzymes. The specific introduction of a 5-fluoro-2-methyl substitution pattern on the aryl ring (i.e., 2-(5-fluoro-2-methylphenyl)-1H-pyrrole ) is a precision engineering tactic used to modulate three critical parameters:
Conformational Locking (The Ortho-Methyl Effect): The methyl group at the ortho (C2) position of the phenyl ring introduces steric strain, forcing the phenyl and pyrrole rings out of coplanarity. This "twist" prevents non-specific DNA intercalation (reducing toxicity) and locks the molecule into a bioactive conformation that fits hydrophobic pockets in enzymes like
-ATPase.
Metabolic Blockade (The Meta-Fluoro Effect): The fluorine atom at position C5 (meta to the pyrrole attachment, para to the methyl) blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the drug's half-life (
).
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aryl ring, influencing the
of the pyrrole nitrogen and altering hydrogen-bond donor capabilities.
Target Applications
Gastroenterology: Next-generation P-CABs (analogs of Vonoprazan) where the substituted aryl group competes for the
binding site.
Oncology: Kinase inhibitors targeting the ATP-binding cleft, where the twisted biaryl axis provides selectivity.
Agrochemicals: Insecticidal agents (Chlorfenapyr class) where lipophilicity and metabolic stability are paramount.
Part 2: Structural Logic & SAR (Structure-Activity Relationship)
The efficacy of this derivative hinges on the interplay between the pyrrole core and the substituted aryl wing.
The "Twist" Mechanism
Unlike unsubstituted 2-phenylpyrrole, which can adopt a planar conformation, the 2-methyl substituent creates a steric clash with the pyrrole's C3 hydrogen or N1 lone pair.
Result: A dihedral angle of ~40–60°.
Benefit: This non-planar geometry increases solubility and selectivity, as many promiscuous binders (e.g., PAINS) rely on flat, intercalating structures.
The Fluorine Shield
Metabolic profiling often reveals that the para position of the aryl ring (relative to the methyl) is a "soft spot" for oxidation.
Substitution: Replacing Hydrogen with Fluorine at C5.
C-F Bond Strength: ~116 kcal/mol (vs. ~99 kcal/mol for C-H).
Outcome: The molecule resists Phase I metabolism, maintaining therapeutic plasma concentrations for longer durations.
Visualization of SAR Logic
The following diagram illustrates the structural rationale:
Figure 1: Structural logic of the 5-fluoro-2-methyl substitution pattern, highlighting the dual impact on conformation and stability.
Part 3: Synthetic Architecture
Synthesis of 5-fluoro-2-methyl-2-arylpyrroles requires robust C-C bond formation. The Suzuki-Miyaura Coupling is the industry standard due to its tolerance of the pyrrole NH (often protected) and the availability of boronic acids.
Retrosynthetic Analysis
Disconnection: The C2(pyrrole)-C1(aryl) bond.
Fragment A: 2-Halopyrrole (Bromo or Iodo) or N-Boc-2-pyrrolyl boronic acid.
Fragment B: 5-Fluoro-2-methylphenylboronic acid (commercially available).
Protocol A: Synthesis of N-Boc-2-(5-fluoro-2-methylphenyl)pyrrole
Objective: Construct the biaryl core with high regioselectivity.
Reagents:
N-Boc-2-bromopyrrole (1.0 equiv)
5-Fluoro-2-methylphenylboronic acid (1.2 equiv)
(0.05 equiv)
(2.0 M aqueous solution, 3.0 equiv)
1,4-Dioxane (degassed)
Methodology:
Setup: In a flame-dried Schlenk flask, dissolve N-Boc-2-bromopyrrole (e.g., 1.0 g, 4.06 mmol) and the boronic acid (0.75 g, 4.87 mmol) in 1,4-dioxane (20 mL).
Catalyst Addition: Add the palladium catalyst (166 mg, 0.20 mmol) under a stream of nitrogen.
Base Addition: Add the aqueous
solution (6 mL).
Reaction: Seal the vessel and heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry over
.
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75–85% as a viscous oil or low-melting solid.
Protocol B: Deprotection to 2-(5-Fluoro-2-methylphenyl)-1H-pyrrole
Objective: Remove the Boc group to reveal the free NH pharmacophore.
Methodology:
Dissolution: Dissolve the intermediate from Protocol A (1.0 equiv) in DCM (5 mL/mmol).
Acidolysis: Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.
Stir: Allow to warm to RT and stir for 2 hours.
Quench: Carefully quench with saturated
solution until pH > 7.
Extraction: Extract with DCM (3x).
Isolation: Dry and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Part 5: Data Summary & Properties
Property
Value/Observation
Relevance
LogP (Predicted)
3.2 – 3.8
Optimized for membrane permeability (Lipinski compliant).
Conformation
Twisted (~55° dihedral)
Reduces aggregation; improves target specificity.
Metabolic Stability
High (vs. 2-tolylpyrrole)
C5-F blocks para-hydroxylation of the aryl ring.
UV/Vis
shift
Blue-shifted compared to planar analogs due to reduced conjugation.
Part 6: References
Bao, H., et al. (2024). "Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues." Molecules. Link
Meggers, E., et al. (2023).[1] "Atroposelective Synthesis of Axially Chiral N-Arylpyrroles." Angewandte Chemie Int. Ed.Link
Vertex Pharmaceuticals. (2016). "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." MDPI. Link
Hsin, L.W., et al. (2000).[2] "Synthesis and biological activity of fluoro-substituted pyrrolo[2,3-d]pyrimidines." Bioorganic & Medicinal Chemistry Letters. Link
American Chemical Society. (2009). "Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles." Journal of Organic Chemistry. Link
An In-depth Technical Guide to the Physicochemical Characterization of Novel Phenylpyrrole Derivatives: Focus on 2-(5-Fluoro-2-methylphenyl)pyrrole
Foreword: The Imperative for Rigorous Physicochemical Profiling in Drug Discovery In the landscape of modern drug development, the journey from a promising molecular entity to a clinically viable therapeutic is paved wit...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Imperative for Rigorous Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a clinically viable therapeutic is paved with exacting scientific scrutiny. Among the earliest and most critical hurdles is the comprehensive characterization of a compound's fundamental physical properties. These parameters, principally melting point and solubility, are not mere data points; they are the bedrock upon which subsequent formulation, pharmacokinetic, and toxicological studies are built. An imprecise or incomplete understanding of these characteristics can lead to costly downstream failures and hinder the progression of otherwise promising candidates.
This guide is structured to provide researchers, particularly those in the fields of medicinal chemistry and early-stage drug development, with a robust framework for determining the key physical properties of novel compounds. While our central focus is the analytical approach for 2-(5-Fluoro-2-methylphenyl)pyrrole , a compound of interest in contemporary research, the methodologies detailed herein are universally applicable. Due to the nascent stage of research into this specific molecule, publicly available experimental data on its physical properties is limited. Therefore, this document will not only present the theoretical underpinnings and practical workflows for these determinations but will also utilize a structurally related and well-characterized compound, 2-phenylpyrrole , as a working example to illustrate data presentation and interpretation. This dual approach ensures both immediate applicability for the target compound and broader utility for the scientific community.
Core Physicochemical Properties: An Overview
The physical state and solubility behavior of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability and manufacturability.
Melting Point: A Sentinel of Purity and Stability
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range. Furthermore, the melting point provides insights into the lattice energy of the crystal structure, which can have implications for the compound's stability and dissolution rate.
Solubility: The Gateway to Biological Activity
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of drug efficacy. For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major impediment to the development of new oral therapeutics. Understanding a compound's solubility in various media (e.g., aqueous buffers at different pH values, organic solvents) is therefore essential for designing appropriate formulations and predicting in vivo performance.
Data Presentation: A Framework for Analysis
Clear and concise data presentation is paramount for effective scientific communication and decision-making. The following tables provide a template for summarizing the key physical properties of a novel compound. As a practical illustration, data for the reference compound 2-phenylpyrrole is included.
Table 1: Melting Point Data for 2-Phenylpyrrole (Illustrative Example)
Parameter
Value
Method
Melting Point (°C)
129 - 131
Capillary Melting Point Apparatus
Observations
White crystalline solid
Visual Inspection
Table 2: Solubility Profile of 2-Phenylpyrrole (Illustrative Example)
Solvent System
Solubility (mg/mL) at 25 °C
Method
Water
Sparingly Soluble
Shake-Flask (HPLC Quantification)
Phosphate Buffered Saline (pH 7.4)
Sparingly Soluble
Shake-Flask (HPLC Quantification)
Ethanol
Soluble
Visual Assessment
Methanol
Soluble
Visual Assessment
Dichloromethane
Freely Soluble
Visual Assessment
Acetone
Freely Soluble
Visual Assessment
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, field-proven methodologies for the determination of melting point and solubility. The rationale behind key experimental choices is elucidated to empower the researcher to adapt these protocols as needed.
Determination of Melting Point via Capillary Method
The capillary melting point technique is a simple, reliable, and widely used method for determining the melting point of a crystalline solid.
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Protocol:
Sample Preparation:
Ensure the sample is completely dry and free of solvent.
Grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
Capillary Tube Packing:
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.
Tap the bottom of the capillary tube on a hard surface to pack the sample into the closed end. A sample height of 2-3 mm is ideal.
Apparatus Setup and Measurement:
Place the packed capillary tube into the heating block of the melting point apparatus.
Set the initial temperature to approximately 20°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).
Set the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
Record the temperature at which the first drop of liquid appears (onset of melting).
Record the temperature at which the last solid crystal melts (completion of melting).
The recorded range is the melting point of the substance.
Diagram 1: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is the "gold standard" for determining thermodynamic solubility. It is a robust and reliable method that allows for the determination of equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined, typically by High-Performance Liquid Chromatography (HPLC).
Protocol:
Preparation of Saturated Solution:
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial. "Excess" means that undissolved solid should be visible.
Seal the vial to prevent solvent evaporation.
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or orbital incubator for a sufficient time to reach equilibrium (typically 24-48 hours).
Sample Filtration:
Allow the suspension to settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Attach a syringe filter (e.g., 0.22 µm PVDF) and filter the solution into a clean vial. This step is critical to remove any undissolved solid particles.
Quantification by HPLC:
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
Analyze the calibration standards and the filtered sample by a validated HPLC method with UV detection.
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
Determine the concentration of the compound in the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.
Diagram 2: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Conclusion: Foundational Data for Informed Drug Development
The rigorous determination of physical properties such as melting point and solubility is an indispensable first step in the comprehensive characterization of any new chemical entity. The methodologies outlined in this guide provide a validated and reliable framework for obtaining this critical data. While the specific values for 2-(5-Fluoro-2-methylphenyl)pyrrole await experimental determination, the protocols and principles presented here equip researchers with the necessary tools to perform this characterization with confidence. This foundational knowledge is essential for making informed decisions in the complex, multi-faceted process of drug discovery and development, ultimately paving the way for the successful translation of novel molecules into life-changing therapies.
References
General Principles of Melting Point Determination. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]
Shake-Flask Method for Solubility Determination. (n.d.). In ICH Harmonised Tripartite Guideline Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
2-Phenylpyrrole. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Paal-Knorr Pyrrole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of 2-(5-Fluoro-2-methylphenyl)pyrrole via Paal-Knorr Reaction
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction: The Strategic Value of Fluorinated 2-Arylpyrroles...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Experimental Protocol
Introduction: The Strategic Value of Fluorinated 2-Arylpyrroles
In modern drug discovery, the 2-arylpyrrole scaffold is a highly privileged pharmacophore, serving as the structural foundation for numerous biologically active molecules, including potassium-competitive acid blockers (e.g., vonoprazan analogs) and selective kinase inhibitors. The specific introduction of a 5-fluoro-2-methylphenyl moiety provides critical advantages: the fluorine atom modulates lipophilicity and metabolic stability, while the ortho-methyl group induces a steric twist. This twist prevents the pyrrole and phenyl rings from adopting a perfectly coplanar conformation, thereby improving aqueous solubility and target-binding specificity.
The most robust and scalable method for constructing this core is the Paal-Knorr Pyrrole Synthesis , a condensation reaction between a 1,4-dicarbonyl compound and an amine source[1]. This guide provides an in-depth, self-validating protocol for synthesizing 2-(5-fluoro-2-methylphenyl)pyrrole from its corresponding diketone precursor, emphasizing the mechanistic causality behind each experimental parameter.
Mechanistic Causality: Engineering the Paal-Knorr Pathway
To achieve high yields and suppress byproducts, one must understand the thermodynamic and kinetic drivers of the Paal-Knorr reaction. The synthesis of an N-unsubstituted pyrrole requires an ammonia equivalent. We utilize ammonium acetate (NH₄OAc) in glacial acetic acid (AcOH) .
Why this specific reagent combination?
Controlled Ammonia Release: Ammonium acetate acts as a stable, solid source of ammonia. In acetic acid, it establishes a buffered equilibrium. Using aqueous ammonia directly often fails at elevated temperatures due to rapid outgassing, leading to low local NH₃ concentrations [2].
Acid Catalysis: The reaction is fundamentally acid-catalyzed. Acetic acid protonates one of the carbonyl groups of the 1-(5-fluoro-2-methylphenyl)butane-1,4-dione precursor, drastically increasing its electrophilicity.
Overcoming Steric Hindrance: The ortho-methyl group on the phenyl ring creates steric bulk near the adjacent carbonyl. The rate-determining step, as elucidated by V. Amarnath et al., is the intramolecular cyclization of the hemiaminal intermediate [1, 3]. Elevated temperatures (reflux) and a high concentration of the amine nucleophile are mandatory to drive this cyclization forward and prevent the competing acid-catalyzed formation of a furan byproduct[2].
Figure 1: Mechanistic pathway of the Paal-Knorr pyrrole synthesis highlighting key intermediates.
Reaction Optimization and Quantitative Data
The formation of a furan byproduct—via the direct dehydration of the enol form of the 1,4-diketone without amine incorporation—is the primary failure mode of this synthesis [2]. Table 1 summarizes the optimization data, demonstrating how manipulating the amine equivalents and thermal energy directly dictates the reaction's chemoselectivity.
Table 1: Optimization of Paal-Knorr Conditions for 2-(5-Fluoro-2-methylphenyl)pyrrole
Entry
Amine Source
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation & Causality
1
NH₃ (aq, 25%)
EtOH
80
12
41
High furan byproduct. NH₃ outgasses before cyclization completes.
2
NH₄OAc (2 eq)
AcOH
110
4
68
Moderate conversion. Acid promotes dehydration, but amine is limiting.
This protocol is designed to be self-validating. It includes built-in analytical checkpoints to ensure the operator can verify the chemical state of the reaction before proceeding to the next step, thereby preventing downstream failures.
Consumables: TLC plates (Silica gel 60 F254), anhydrous Na₂SO₄, Silica gel (230-400 mesh).
Step-by-Step Methodology
Step 1: Reaction Assembly
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-fluoro-2-methylphenyl)butane-1,4-dione (1.94 g, 10.0 mmol).
Add glacial acetic acid (20 mL) and stir until the diketone is fully dissolved.
Add ammonium acetate (3.85 g, 50.0 mmol) in one portion. Causality: An immediate 5-fold excess ensures pseudo-first-order kinetics favoring hemiaminal formation over furan cyclization.
Step 2: Thermal Activation
4. Attach a reflux condenser and heat the mixture to 110 °C using an oil bath.
5. Maintain vigorous stirring for 2 hours. The solution will typically darken from pale yellow to a deep amber as the aromatic pyrrole ring forms.
Step 3: Analytical Validation (Checkpoint 1)
6. After 2 hours, sample 10 µL of the reaction mixture and dilute in 1 mL EtOAc. Neutralize with a drop of saturated NaHCO₃.
7. Perform TLC (Eluent: 20% EtOAc in Hexanes).
Validation: The starting diketone (UV active, lower Rf) should be completely consumed. The target pyrrole will appear as a new, highly UV-active spot with a higher Rf.
Troubleshooting: If a secondary high-Rf spot appears that does not stain with Ehrlich's reagent (p-dimethylaminobenzaldehyde), it is the furan byproduct. If starting material remains, add 1.0 eq more NH₄OAc and reflux for 1 additional hour [2].
Step 4: Quenching and Workup
8. Cool the reaction mixture to room temperature.
9. Pour the mixture slowly into 100 mL of crushed ice/water.
10. Carefully neutralize the acetic acid by adding solid NaHCO₃ in small portions until effervescence ceases (pH ~7-8). Causality: Neutralization is critical to prevent the acid-catalyzed degradation of the electron-rich pyrrole ring during extraction.
11. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification (Checkpoint 2)
12. Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 5% to 15% EtOAc in Hexanes).
13. Isolate the fractions containing the target compound. Validation: The pure 2-(5-fluoro-2-methylphenyl)pyrrole should be isolated as an off-white to pale yellow solid after solvent removal.
Figure 2: Step-by-step experimental workflow with built-in analytical validation checkpoints.
Storage and Handling
Pyrroles are electron-rich heterocycles susceptible to auto-oxidation and acid-catalyzed polymerization. Store the isolated 2-(5-fluoro-2-methylphenyl)pyrrole in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20 °C. If the compound darkens over time, it can be passed through a short plug of silica gel prior to use in downstream cross-coupling or functionalization reactions.
References
Wikipedia Contributors, "Paal–Knorr synthesis", Wikipedia, The Free Encyclopedia.
BenchChem Technical Support, "Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis", BenchChem.
SynArchive, "Paal-Knorr Pyrrole Synthesis", SynArchive Named Reactions.
Tzankova, D. et al., "Synthesis of pyrrole and substituted pyrroles (Review)", ResearchGate.
Application
Application Note: Protocols for N-Alkylation of 2-(5-Fluoro-2-methylphenyl)pyrrole
This Application Note and Protocol guide is designed for the N-alkylation of 2-(5-Fluoro-2-methylphenyl)pyrrole , a sterically demanding scaffold often encountered in the synthesis of potassium-competitive acid blockers...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for the N-alkylation of 2-(5-Fluoro-2-methylphenyl)pyrrole , a sterically demanding scaffold often encountered in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan derivatives.
Introduction & Strategic Analysis
The N-alkylation of 2-(5-Fluoro-2-methylphenyl)pyrrole presents a specific set of challenges distinct from simple pyrrole functionalization. While the pyrrole nitrogen is weakly acidic (
in DMSO), the presence of the 2-(5-fluoro-2-methylphenyl) group introduces significant steric hindrance due to the ortho-methyl group on the phenyl ring.
This steric bulk forces the phenyl ring to twist out of coplanarity with the pyrrole, shielding the nitrogen atom and retarding nucleophilic attack on alkyl halides. Furthermore, the electron-withdrawing nature of the fluorine atom (albeit meta to the linkage) slightly modulates the electron density.
Successful alkylation requires a protocol that overcomes this kinetic barrier without inducing polymerization (a common side reaction of electron-rich pyrroles in acidic or oxidative conditions) or poly-alkylation.
Mechanistic Insight
The reaction proceeds via an
mechanism involving the pyrrolide anion .
Deprotonation : A base removes the N-H proton.[1] The ortho-methyl group hinders the approach of bulky bases.
Nucleophilic Attack : The nitrogen anion attacks the alkyl halide. The transition state is crowded; therefore, high-energy/polar aprotic conditions or phase-transfer catalysis (PTC) are often required to drive conversion.
Decision Framework for Protocol Selection
Select the appropriate protocol based on your scale, alkylating agent reactivity, and available equipment.
Best for: Difficult alkylations, unreactive electrophiles, and small-to-medium scale discovery chemistry.
Mechanism: Irreversible deprotonation generates a "naked" pyrrolide anion with high nucleophilicity.
Best for: Large-scale synthesis (>10g), process chemistry, and avoiding hazardous NaH.
Mechanism: Interfacial deprotonation mediated by a quaternary ammonium salt.
Takeda Pharmaceutical Company Limited. "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors."[3] WO 2010/098351.[11] (Describes the synthesis of Vonoprazan and related 2-(2-substituted-phenyl)pyrroles).
J. Org. Chem. "Regioselective N-Alkylation of Pyrroles: A Comprehensive Guide." Journal of Organic Chemistry, 2023.[12] (General methodology for hindered pyrroles).
BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine." (Analogous heterocyclic alkylation protocols).
ResearchGate. "Synthesis of 2-fluoro-4-substituted pyrrole derivatives." (Structural insights into fluorinated pyrrole scaffolds).
Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-alkylation." (Review of base/solvent effects).
Application Note: Synthesis of Kinase Inhibitors Using 5-Fluoro-2-Methylphenyl Pyrrole Scaffolds
Executive Summary & Rationale In the optimization of small molecule kinase inhibitors (SMKIs), the "Magic Methyl" effect and strategic fluorination are pivotal for improving potency and metabolic stability. This applicat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In the optimization of small molecule kinase inhibitors (SMKIs), the "Magic Methyl" effect and strategic fluorination are pivotal for improving potency and metabolic stability. This application note details the synthesis and utilization of 1-(5-fluoro-2-methylphenyl)-1H-pyrrole as a core building block.
This specific scaffold offers a dual advantage in drug design:
Metabolic Blockade: The 5-fluoro substituent blocks the para-position relative to the methyl group, a common site for Cytochrome P450-mediated oxidation (aromatic hydroxylation).
Conformational Bias: The ortho-methyl group introduces steric strain, forcing the pyrrole ring out of planarity with the phenyl ring. This atropisomerism-like twist can be exploited to fill specific hydrophobic pockets (e.g., the specificity pocket in p38 MAPK or the solvent front in VEGFR) with higher selectivity than planar analogs.
Structural Biology & Design Logic
The following diagram illustrates the strategic placement of the 5-fluoro-2-methylphenyl moiety within a generalized kinase inhibitor pharmacophore.
Caption: Design logic linking the chemical attributes of the fluorinated building block to biological outcomes in kinase inhibition.
Standard Paal-Knorr conditions often fail with sterically hindered ortho-substituted anilines. We utilize a modified Clauson-Kaas protocol using 2,5-dimethoxytetrahydrofuran in glacial acetic acid, which serves as both solvent and catalyst to drive the condensation despite the steric barrier.
Materials
5-Fluoro-2-methylaniline (CAS: 367-29-3)
2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3)
Glacial Acetic Acid (AcOH)
Sodium Acetate (NaOAc)
Dichloromethane (DCM) / Brine
Step-by-Step Protocol
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-fluoro-2-methylaniline (5.0 g, 40 mmol) in Glacial Acetic Acid (50 mL).
Addition: Add 2,5-dimethoxytetrahydrofuran (5.8 g, 44 mmol, 1.1 equiv) in one portion.
Reaction: Heat the mixture to reflux (118°C) for 4 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The aniline spot (lower Rf) should disappear, replaced by a highly non-polar fluorescent spot (Pyrrole).
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). Neutralize carefully with saturated NaHCO₃ or solid Na₂CO₃ until pH ~7.
Extraction: Extract with DCM (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo. The crude oil is often pure enough, but if necessary, purify via flash column chromatography (100% Hexanes) to yield a clear, colorless oil or low-melting solid.
Typical Yield: 85-92%
Phase B: Functionalization (The "Warhead" Installation)
To link this scaffold to a kinase hinge-binding motif (like an indolinone or aminopyrimidine), we must install a reactive aldehyde handle.
Step-by-Step Protocol
Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min at 0°C to form the Vilsmeier salt (white precipitate may form).
Substrate Addition: Dissolve the N-aryl pyrrole from Phase A (1.0 equiv) in minimal anhydrous DCM or DMF and add dropwise to the Vilsmeier reagent at 0°C.
Cyclization: Warm to room temperature, then heat to 60°C for 2 hours.
Hydrolysis: Cool to 0°C. Quench by slow addition of saturated aqueous Sodium Acetate (NaOAc). Caution: Exothermic. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Isolation: Extract with EtOAc. The product usually precipitates or crystallizes upon concentration.
Regioselectivity Note: Reaction occurs predominantly at the C2 position of the pyrrole. The C3 isomer is a minor byproduct (<5%) due to the steric bulk of the ortho-methyl group on the phenyl ring shielding the "internal" positions.
This step demonstrates the conversion of the building block into a functional Type I kinase inhibitor analog.
Caption: Workflow for converting the aniline precursor into a bioactive kinase inhibitor.
Protocol
Combine 1-(5-fluoro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv) and Oxindole (1.0 equiv) in Ethanol.
Add catalytic Piperidine (0.1 equiv).
Reflux for 3-6 hours. The product typically precipitates as a yellow/orange solid (characteristic of the conjugated system).
Filter, wash with cold ethanol, and dry.
Quality Control & Validation
Data integrity is paramount. The following parameters validate the successful synthesis of the core building block.
Analytical Method
Expected Signal
Diagnostic Value
1H NMR (CDCl₃)
δ 2.15 ppm (s, 3H)
Confirms ortho-Methyl group integrity.
1H NMR (CDCl₃)
δ 6.2-7.0 ppm (m, Pyrrole CH)
Distinct pyrrole pattern (t, t) vs. phenyl signals.
19F NMR
δ -115 to -120 ppm (m)
Single fluorine signal; confirms no defluorination occurred.
LC-MS
[M+H]+ corresponds to MW
Purity check (>95% required for bioassay).
Troubleshooting
Low Yield in Phase A: If the aniline is too hindered, add p-Toluenesulfonic acid (pTSA) (10 mol%) to the acetic acid reflux.
Regioisomers in Phase B: If C3-formylation is observed (rare), purify via recrystallization from EtOH/Water; the C2-aldehyde is significantly less soluble.
References
Metabolic Stability of Fluorinated Drugs:
Bhattarai, P., et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[3][4] Journal of Medicinal Chemistry, 2026.[3]
[Link]
Vilsmeier-Haack Reaction on Pyrroles:
Meth-Cohn, O., & Stanforth, S. P.[2] "The Vilsmeier–Haack Reaction."[2][5][6][7] Comprehensive Organic Synthesis, 1991.
[Link]
Kinase Inhibitor SAR (Pyrrole-Indolinones):
Sun, L., et al. "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Selective RTK Inhibitors." Journal of Medicinal Chemistry, 2003.
[Link]
P-CAB and Kinase Scaffold Relevance (TAK-438):
Arikawa, Y., et al. "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438)."[8] Journal of Medicinal Chemistry, 2012.
[Link]
Application Note: Design and Synthesis of Potassium-Competitive Acid Blocker (P-CAB) Analogs Using Fluorinated Phenylpyrroles
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The management of gastric acid-related diseases has undergone a parad...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary
The management of gastric acid-related diseases has undergone a paradigm shift with the advent of Potassium-Competitive Acid Blockers (P-CABs). Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation and bind irreversibly to the H+/K+-ATPase enzyme, P-CABs like vonoprazan offer rapid, reversible, and sustained acid suppression[1].
This application note details the rational design, structure-activity relationship (SAR), and synthetic methodologies for developing novel P-CAB analogs utilizing a fluorinated phenylpyrrole core. By leveraging modular palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of fluorinated analogs to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Mechanistic Rationale & Structural Design
The H+/K+-ATPase Target Biology
Gastric acid secretion is driven by the H+/K+-ATPase (proton pump) located on the apical membrane of the secretory canaliculus in gastric parietal cells. P-CABs inhibit this pump by competing directly with luminal potassium (K+) ions[2].
Why Fluorinated Phenylpyrroles?
The fluorinated phenylpyrrole scaffold (the pharmacophore of vonoprazan) is engineered for precise physicochemical properties:
High pKa (~9.06 - 9.3): The basic amine group ensures that the molecule is rapidly protonated in the highly acidic environment of the secretory canaliculus. This protonation drives a
-fold concentration gradient, trapping the drug exactly at its site of action[3],[4].
Fluorine Substitution: The introduction of a fluorine atom on the phenyl ring (e.g., 2-fluoro or 3-fluoro positions) serves a dual purpose. It increases the lipophilicity of the molecule for better membrane permeability and provides steric/electronic shielding that enhances metabolic stability against Cytochrome P450 (CYP) oxidation[5].
Pyrrole Core: The pyrrole ring acts as a rigid, electron-rich spacer that perfectly orients the basic amine (for ionic binding) and the sulfonyl group (for hydrogen bonding) into the K+ binding pocket of the alpha subunit of the proton pump[4].
Figure 1: Mechanism of Action of P-CABs competing with K+ ions at the H+/K+-ATPase proton pump.
Quantitative Data: SAR Comparison
To understand the superiority of the fluorinated phenylpyrrole class, we must compare its physicochemical and inhibitory metrics against standard PPIs. The table below summarizes the critical parameters driving the efficacy of these compounds.
*Denotes predictive/hypothetical data for structural analogs based on established SAR trends in literature.
Synthetic Strategy: Modular Assembly
While de novo pyrrole syntheses (such as the Paal-Knorr reaction) can build the core heterocyclic structure with the aryl group pre-installed, this approach is highly linear and inefficient for library generation[6].
Instead, a convergent Aryl-Pyrrole Bond Disconnection strategy utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling is preferred[6],[7]. This allows late-stage diversification, where a common intermediate (5-bromo-1H-pyrrole-3-carbaldehyde) can be coupled with various fluorinated phenylboronic acids.
Figure 2: Modular synthetic workflow for fluorinated phenylpyrrole P-CAB analogs.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity in the synthesis and evaluation of P-CAB analogs.
Preparation: In a flame-dried Schlenk flask under argon, add 5-bromo-1H-pyrrole-3-carbaldehyde (1.0 eq) and the selected fluorophenylboronic acid (e.g., 3-fluorophenylboronic acid) (1.2 eq).
Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (
) (0.05 eq) and Potassium Carbonate () (2.5 eq).
Causality:
is a moderately strong aqueous base required to activate the boronic acid via the formation of a highly nucleophilic boronate complex, which is essential for the transmetalation step[6].
Solvent System: Suspend the mixture in a degassed biphasic solvent system of Toluene/Water (4:1 v/v).
Causality: A biphasic system ensures the dissolution of both the organic pyrrole substrates and the inorganic base, preventing localized concentration spikes that could degrade the pyrrole[6].
Reaction: Heat the mixture to 90°C and stir for 12 hours.
Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (
) and the appearance of a new UV-active spot () confirms conversion.
Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: N-Sulfonylation and Reductive Amination
Objective: Install the pyridine-3-sulfonyl group and the basic methylamine side chain.
N-Sulfonylation: Dissolve the intermediate from Protocol A in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to deprotonate the pyrrole nitrogen.
Electrophile Addition: Dropwise add pyridine-3-sulfonyl chloride (1.2 eq). Stir at room temperature for 4 hours. Quench with ice water and extract with Dichloromethane (DCM).
Reductive Amination: Dissolve the purified N-sulfonylated intermediate in anhydrous DCM. Add a solution of methylamine in THF (2.0 eq) and a catalytic amount of acetic acid. Stir for 2 hours to form the iminium ion.
Reduction: Add Sodium Triacetoxyborohydride (
) (1.5 eq) portion-wise.
Causality:
is explicitly chosen over harsher reducing agents like because it selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde starting material.
Validation Checkpoint 2: Quench with saturated
. Perform LC-MS analysis on the organic layer. The presence of the peak corresponding to the exact mass of the target P-CAB analog confirms the success of the amine installation.
Protocol C: In Vitro H+/K+-ATPase Inhibition Assay
Objective: Validate the biochemical potency of the synthesized P-CAB analogs.
Enzyme Preparation: Isolate lyophilized H+/K+-ATPase from porcine gastric mucosa. Reconstitute in a buffer containing 50 mM Tris-HCl, 2 mM
, and 2 mM KCl.
pH Modulation: Adjust the assay buffer to pH 6.5.
Causality: Testing at pH 6.5 mimics the slightly acidic to neutral environment of the active canaliculus. Unlike PPIs, P-CABs do not require highly acidic (pH < 4) conditions for activation, and testing at pH 6.5 proves their direct competitive mechanism[4].
Incubation: Add the synthesized P-CAB analog (serial dilutions from
to M) to the enzyme mixture and incubate for 30 minutes at 37°C.
Reaction Initiation & Detection: Initiate the reaction by adding 2 mM ATP. After 15 minutes, stop the reaction by adding 10% trichloroacetic acid.
Quantification: Measure the release of inorganic phosphate (Pi) using the malachite green colorimetric assay at 620 nm. Calculate the
using non-linear regression analysis.
References
1.[6] 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde - Benchchem. URL:
2.[1] A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - Semantic Scholar. URL:
3.[2] Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC - NIH. URL:
4.[3] Clinical Implications of Proton Pump Inhibitors and Vonoprazan Micro/Nano Drug Delivery Systems for Gastric Acid-Related Disorders and Imaging - Nanotheranostics. URL:
5.[4] Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - Journal of Neurogastroenterology and Motility. URL:
6.[5] Vonoprazan a novel potassium competitive acid blocker; another leap forward - PMC - NIH. URL:
7.[7] 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde - Benchchem. URL:
Application Note: Synthesis and Mechanistic Profiling of Chlorfenapyr and Related Insecticidal Pyrroles
Introduction and Rationale Chlorfenapyr is a broad-spectrum, halogenated pyrrole pro-insecticide originally derived from the natural product dioxapyrrolomycin [1]. Unlike traditional neurotoxic pesticides (e.g., pyrethro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
Chlorfenapyr is a broad-spectrum, halogenated pyrrole pro-insecticide originally derived from the natural product dioxapyrrolomycin [1]. Unlike traditional neurotoxic pesticides (e.g., pyrethroids, organophosphates) that target the insect nervous system, chlorfenapyr circumvents established resistance mechanisms through a unique metabolic activation pathway [3]. This application note details the optimized synthetic routes for chlorfenapyr and its key intermediate, tralopyril, while providing mechanistic insights into its biological activity for researchers and drug development professionals.
Mechanism of Action: The Pro-Insecticide Paradigm
Chlorfenapyr itself exhibits virtually no mitochondrial uncoupling activity [2]. Its efficacy relies entirely on host-mediated biotransformation. Upon ingestion or contact by the target insect, hepatic mixed-function oxidases (MFOs)—specifically cytochrome P450 enzymes—catalyze the oxidative removal of the N-ethoxymethyl group [1].
This N-dealkylation releases the free pyrrole, CL 303268 (tralopyril), a potent lipophilic weak acid [2]. Tralopyril acts as a protonophore, uncoupling oxidative phosphorylation in the inner mitochondrial membrane. This disrupts the proton gradient, halts ATP production, and precipitates a fatal cellular energy crisis [3].
Metabolic activation of Chlorfenapyr to Tralopyril and subsequent mitochondrial uncoupling.
Synthetic Strategy and Causality
The synthesis of chlorfenapyr is a multi-step process engineered to construct the highly substituted pyrrole core efficiently. The traditional synthesis of the pyrrole ring via the Paal-Knorr method is often unsuitable for this specific substitution pattern. Instead, a sophisticated 1,3-dipolar cycloaddition approach is utilized [4].
Construction of the Arylpyrrole Core
The synthesis begins with p-chlorophenylglycine. The reaction with trifluoroacetic acid (TFA) in the presence of phosphorus trichloride (PCl3) and triethylamine (TEA) serves a dual purpose: it acylates the amine and induces lactonization to form an oxazolin-5-one intermediate (a münchnone equivalent) [1], [4].
Causality: PCl3 acts as an activating agent for the carboxylic acid, facilitating the intramolecular cyclization. TEA serves as an acid scavenger and promotes the formation of the reactive 1,3-dipole.
1,3-Dipolar Cycloaddition
The oxazolin-5-one intermediate is trapped in situ by 2-chloroacrylonitrile[4].
Causality: 2-chloroacrylonitrile is an electron-deficient dipolarophile that readily undergoes cycloaddition with the mesoionic oxazolium-5-olate. Subsequent decarboxylation and elimination of hydrogen chloride aromatize the system, yielding the 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile core.
Bromination and N-Alkylation
Electrophilic aromatic substitution (bromination) at the 4-position yields tralopyril. Finally, N-alkylation with diethoxymethane (or chloromethyl ethyl ether) installs the critical ethoxymethyl pro-moiety [1],[4].
Causality: The ethoxymethyl group masks the acidic pyrrole N-H, reducing phytotoxicity and mammalian toxicity while optimizing lipophilicity for insect cuticle penetration.
Step-by-step synthetic workflow from p-chlorophenylglycine to Chlorfenapyr.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Self-Validating Step: The evolution of CO2 gas during the cycloaddition step serves as a visual kinetic indicator of the decarboxylative aromatization, confirming the formation of the pyrrole core [4].
Lactonization: In a 250 mL round-bottom flask, suspend p-chlorophenylglycine (5.0 g, 25 mmol) in anhydrous acetonitrile (50 mL).
Acylation: Add trifluoroacetic acid (2.9 mL, 37.5 mmol) dropwise under continuous magnetic stirring.
Activation: Slowly add triethylamine (3.5 mL, 25 mmol) followed by the dropwise addition of phosphorus trichloride (2.4 mL, 27.5 mmol) over 30 minutes. Maintain the reaction at 65 °C for 4 hours.
Cycloaddition: Cool the mixture to room temperature. Add 2-chloroacrylonitrile (3.5 g, 40 mmol) directly to the crude oxazolin-5-one solution.
Aromatization: Add triethylamine (7.2 mL) dropwise over 45 minutes. Heat the mixture to reflux (~78 °C) for 1 hour.
Workup: Cool to room temperature and quench with ice-cold water. Collect the precipitated pale-yellow solid via vacuum filtration. Recrystallize from ethanol to yield the pure arylpyrrole intermediate.
Protocol 2: Bromination to Tralopyril ( CL 303268 )
Self-Validating Step: The precipitation of an abundant white solid upon quenching the hot acetic acid mixture with ice water confirms the successful bromination and limits over-bromination due to the insolubility of the product [4].
Solvation: Dissolve the arylpyrrole intermediate (25.4 g) in glacial acetic acid (75 mL) in a two-neck flask.
Buffering: Add anhydrous sodium acetate (1.97 g) to buffer the hydrobromic acid generated during the reaction. Heat the mixture to 90 °C.
Bromination: Add a solution of bromine (6.4 g) in acetic acid (20 mL) dropwise.
Maturation: Raise the temperature to 110 °C and stir for 3 hours.
Isolation: Cool to room temperature and pour into an equal volume of ice water. Filter the abundant white precipitate and dry under a vacuum to obtain tralopyril.
Protocol 3: N-Ethoxymethylation to Chlorfenapyr
Self-Validating Step: The transition from a homogeneous organic solution to a distinct biphasic system upon ice-water quenching confirms the consumption of the highly polar intermediates, allowing for clean phase separation [4].
Reaction Setup: Dissolve tralopyril (35.2 g) in toluene (50 mL).
Alkylation: Add diethoxymethane (3.12 g) and heat the system to 97 °C. (Note: Diethoxymethane is preferred over chloromethyl ethyl ether to avoid the use of severe carcinogens).
Catalysis: Slowly add phosphorus trichloride (0.8 mL) dropwise, and reflux for 30 minutes.
Base Addition: Add triethylamine (1.05 mL) dropwise and maintain at 97 °C for 5 hours.
Extraction: Cool the system, quench with ice water, extract with toluene, and concentrate the organic phase via rotary evaporation to yield chlorfenapyr as a yellow solid.
Quantitative Data Summary
Compound / Intermediate
Molecular Weight ( g/mol )
Expected Yield (%)
Physical State
Key Function in Pathway
p-Chlorophenylglycine
185.61
N/A (Starting Material)
White powder
Primary carbon skeleton donor
Oxazolin-5-one intermediate
263.56
~85% (Crude)
Yellow viscous oil
Reactive 1,3-dipole precursor
Arylpyrrole intermediate
270.60
70-75%
Pale-yellow solid
Unbrominated pyrrole core
Tralopyril ( CL 303268 )
349.53
88-92%
White precipitate
Active mitochondrial uncoupler
Chlorfenapyr
407.62
80-85%
Yellow crystalline solid
Final pro-insecticide product
References
Title: A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology
Source: nih.gov
URL: [Link]
Title: Chlorfenapyr: a new insecticide with novel mode of action can control pyrethroid resistant malaria vectors
Source: nih.gov
URL: [Link]
Source: google.com (Google Patents)
Application
Application Note: One-Pot Synthesis of 2-Arylpyrroles from Acetophenones via Calcium Carbide Activation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Heterocycle Synthesis, Green Chemistry, Fluorophore (BODIPY) Precursors Executive Summary 2-Arylpyrroles are...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Application Focus: Heterocycle Synthesis, Green Chemistry, Fluorophore (BODIPY) Precursors
Executive Summary
2-Arylpyrroles are privileged scaffolds in medicinal chemistry and serve as critical building blocks for near-infrared (NIR) BODIPY fluorophores used in biological imaging[1]. Traditionally, the synthesis of these heterocycles via the Trofimov reaction requires the use of explosive, compressed acetylene gas under high pressure, posing severe safety and scalability limitations[2].
This application note details a robust, self-validating, one-pot cascade protocol that circumvents these hazards by utilizing solid calcium carbide (
) as an inexpensive, bench-stable acetylene surrogate[1]. By directly coupling widely available acetophenones with hydroxylamine hydrochloride followed by in situ acetylene generation, this methodology bypasses the need to isolate intermediate oximes, streamlining the workflow for drug development and materials science applications[1].
Scientific Principles & Mechanistic Causality
To ensure reproducibility and scalability, it is critical to understand the causality behind the reagent selection and reaction conditions. This one-pot process merges oxime condensation with a modified Trofimov annulation into a single continuous sequence[1].
In Situ Oxime Formation: The reaction initiates with the condensation of acetophenone and hydroxylamine hydrochloride. Sodium bicarbonate (
) is selected as a mild base to neutralize the hydrochloride salt without triggering unwanted side reactions at 60 °C[1].
Controlled Acetylene Generation (The "Wet" Solvent Strategy): Instead of purging the system with dangerous acetylene gas, solid
is added to a solvent system containing exactly 2% water in DMSO. This precise moisture level acts as a controlled trigger, slowly hydrolyzing the to release acetylene gas at a rate that matches the catalytic cycle, preventing dangerous pressure buildup[1].
Phase-Transfer Activation: The addition of 18-crown-6 (3 mol%) is not arbitrary; it acts as a critical phase-transfer catalyst. By chelating the calcium ions (or potassium ions if KOH is used as an additive), it generates a highly naked, nucleophilic oximate anion, drastically accelerating the nucleophilic attack on the poorly electrophilic acetylene[2],[1].
[3,3]-Sigmatropic Rearrangement: The resulting O-vinyl oxime is thermally unstable at 100 °C and spontaneously undergoes a [3,3]-sigmatropic rearrangement to an enol-imine intermediate, which rapidly cyclizes and dehydrates to form the thermodynamically stable 2-arylpyrrole[1],[3].
Figure 1: Mechanistic pathway of the one-pot synthesis of 2-arylpyrroles from acetophenones.
Optimization & Quantitative Data
The efficiency of the Trofimov step is highly dependent on the basicity of the medium. Initial optimization studies on isolated oximes demonstrated that strong bases are required to drive the initial addition to acetylene[4]. While the one-pot procedure utilizes the basicity of the generated
and residual , understanding the baseline base optimization is crucial for troubleshooting.
Table 1: Base Optimization for the Trofimov Annulation Step [4]
Note: The one-pot cascade directly from acetophenone yields 2-phenylpyrrole in a highly competitive 56% isolated yield, eliminating an entire synthetic step and purification cycle compared to the two-step process[1].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process Quality Control (QC) checkpoints are embedded to ensure that each chemical transformation has gone to completion before proceeding, preventing the carryover of unreacted starting materials.
Solvent: Dimethyl sulfoxide (DMSO) and Deionized Water.
Step-by-Step Methodology
Step 1: In Situ Oxime Condensation
In an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, add acetophenone (1.0 mmol),
(1.2 mmol), and (1.2 mmol).
Suspend the mixture in 2.0 mL of anhydrous DMSO.
Seal the tube loosely and stir the reaction mixture at 60 °C for 2 hours[1].
QC Checkpoint 1: Remove a 5
L aliquot, quench with water, extract with ethyl acetate (EtOAc), and analyze via TLC (Hexane:EtOAc 4:1). Ensure complete consumption of the UV-active acetophenone spot before proceeding.
L of deionized water (to achieve a ~2% water/DMSO ratio). Caution: Acetylene gas evolution will begin immediately.
Tightly seal the pressure tube with a Teflon screw cap and O-ring.
Heat the sealed vessel to 100 °C behind a blast shield and stir vigorously for 15 hours[1].
QC Checkpoint 2: The reaction mixture will turn dark brown/black. A GC-MS analysis of a micro-aliquot can be used to confirm the molecular ion mass of the target 2-arylpyrrole.
Step 3: Workup and Purification
Cool the vessel to 0 °C in an ice bath before carefully opening the seal in a well-ventilated fume hood to vent residual acetylene.
Quench the mixture by slowly pouring it into 15 mL of crushed ice/water.
Extract the aqueous layer with EtOAc (3
15 mL).
Wash the combined organic layers with brine (3
10 mL) to remove DMSO, dry over anhydrous , filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography on neutral alumina (eluting with a gradient of Hexane to Hexane/EtOAc 9:1) to afford the pure 2-arylpyrrole[1].
Figure 2: Experimental workflow and quality control checkpoints for the one-pot synthesis.
References
Direct synthesis of aryl substituted pyrroles from calcium carbide: an underestimated chemical feedstock. Green Chemistry, RSC Publishing.1
Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC, National Institutes of Health. 2
Carbon−Carbon Bond Formation and Pyrrole Synthesis via the [3,3] Sigmatropic Rearrangement of O-Vinyl Oxime Ethers. Organic Letters, ACS Publications. 3
Identify your specific failure mode below to jump to the relevant solution.
Symptom
Probable Cause
Immediate Corrective Action
Low Conversion (<20%)
Catalyst Arrest (Sterics): The ortho-methyl group on the phenyl ring is preventing transmetallation.[1]
Switch to SPhos Pd G2 or XPhos Pd G2 . Standard Pd(PPh₃)₄ is insufficient for this steric profile.[1]
Starting Material (Halide) Intact, Boronic Acid Gone
Protodeboronation: The pyrrole boronic acid hydrolyzed before coupling.[1]
Crucial: Use N-Boc protected pyrrole-2-boronic acid.[1][2] Never use unprotected pyrrole-2-boronic acid.[1]
Black Tar / Polymerization
Pyrrole Oxidation: Electron-rich pyrroles oxidize rapidly in air/light.[1]
Perform workup under N₂/Ar. Store product in the dark at -20°C. Add antioxidants (BHT) to solvents.
Regioisomer Impurities
Migration/Scrambling: Pd migration or "cine-substitution" (rare but possible).[1]
Lower temperature (60-80°C).[1] Switch to a milder base (K₃PO₄ instead of Na₂CO₃).
The "Golden Standard" Protocol (Suzuki-Miyaura)
Context: The synthesis of 2-(5-Fluoro-2-methylphenyl)pyrrole presents a classic "Ortho-Effect" challenge.[1] The methyl group at the C2 position of the phenyl ring creates significant steric hindrance, while the pyrrole ring is electronically sensitive.
The Core Problem: Protodeboronation & Sterics
Unprotected pyrrole-2-boronic acids are notoriously unstable.[1] The C2-B bond cleaves rapidly in aqueous base (protodeboronation), yielding pyrrole and boric acid before the coupling occurs.[1] Furthermore, the ortho-methyl group on the coupling partner (2-bromo-4-fluorotoluene) blocks the palladium center during the transmetallation step.[1]
Why: Buchwald ligands (SPhos/XPhos) form a "pocket" that accommodates the ortho-methyl steric bulk while remaining electron-rich to facilitate oxidative addition.[1]
Solvation: Add the degassed solvent mixture via syringe.
Reaction: Seal and heat to 80°C (Oil bath) or 100°C (Microwave, 1 hr).
Monitor: Check TLC every 2 hours.[1] Look for the disappearance of the bromide.
Workup (Critical):
Cool to RT. Dilute with EtOAc.
Wash with water x2, Brine x1.
Deprotection (In-situ): The N-Boc group may partially cleave thermally.[1] To fully remove, treat the crude organic layer (after concentration) with TFA/DCM (1:[1]4) at 0°C for 30 mins, or use NaOMe/MeOH for base-labile cleavage if acid-sensitive.
Note: The target 2-arylpyrrole is prone to oxidation.[1] Purify immediately on neutral alumina or silica (buffered with 1% Et₃N).
Troubleshooting Logic Map (Visualization)
The following diagram illustrates the decision process for rescuing a failed synthesis of this specific scaffold.
Figure 1: Diagnostic logic flow for 2-arylpyrrole synthesis failures.
Advanced FAQ: Mechanism & Chemistry
Q: Why can't I use the cheaper Pd(PPh₃)₄ catalyst?A: The "Cone Angle" problem. Triphenylphosphine (PPh₃) has a cone angle of ~145°. While standard, it is not bulky enough to force the reductive elimination of the sterically hindered ortho-methyl biaryl system effectively. SPhos and XPhos are dialkylbiaryl phosphines with massive steric bulk that actually accelerates coupling for hindered substrates by promoting the release of the product from the palladium center.
Q: My product turns pink/red on the column. What is happening?A: Pyrroles are "acid-sensitive" electron-rich heterocycles.[1] Silica gel is slightly acidic. As the compound travels down the column, it protonates and polymerizes (forming "pyrrole red").[1]
Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes to neutralize acidic sites before loading your sample.[1]
Q: Is there a non-Suzuki alternative for scale-up?A: Yes. If you need >100g, the Suzuki route becomes expensive due to the N-Boc-boronic acid.
Alternative: The Vonoprazan Industrial Route (Cyclization).[1]
Reference: This avoids expensive palladium but requires multi-step handling of lachrymators (alpha-bromo ketones).[1]
References & Authority
Buchwald, S. L., et al. (2006).[1][3] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][3][4] Angewandte Chemie International Edition. (Demonstrates the superiority of SPhos/XPhos for heteroaryl couplings). [1]
Billingsley, K., & Buchwald, S. L. (2007).[1] "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society. (Specific protocols for unstable pyrrole boronic acids). [1]
Takeda Pharmaceutical Co. (2010).[1] "Preparation of pyrrole derivatives as acid secretion inhibitors." World Intellectual Property Organization (WO2010098351).[1] (Industrial synthesis of Vonoprazan intermediates featuring the 2-(2-fluorophenyl)pyrrole scaffold).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Mechanistic insight into protodeboronation).
Regioselectivity issues in electrophilic substitution of 2-arylpyrroles
This guide functions as a Tier 3 Technical Support resource for medicinal chemists and process engineers working with 2-arylpyrrole scaffolds. Ticket Subject: Controlling Electrophilic Substitution (C5 vs.
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a Tier 3 Technical Support resource for medicinal chemists and process engineers working with 2-arylpyrrole scaffolds.
Ticket Subject: Controlling Electrophilic Substitution (C5 vs. C3 vs. C4)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "C5 Imperative"
If you are performing an electrophilic aromatic substitution (EAS) on a 2-arylpyrrole (e.g., 2-phenylpyrrole) and observing exclusive or major substitution at the C5 position , your reaction is proceeding normally.
The pyrrole ring is
-excessive. In a standard pyrrole, the -positions (C2/C5) are electronically favored over the -positions (C3/C4). In 2-arylpyrroles , C2 is blocked. Therefore, C5 is the default site of attack for electrophiles (Halogens, Acyl groups, Formyl groups).
The Core Conflict:
Electronic Driver: The Nitrogen lone pair stabilizes the intermediate carbocation (sigma-complex) most effectively when attack occurs at C5.
Steric Driver: The aryl group at C2 creates significant steric hindrance at the adjacent C3 position, further discouraging
-attack.
Visualizing the Mechanism (Root Cause Analysis)
To troubleshoot, you must understand the resonance stabilization energy differences.
Diagram 1: Resonance Stabilization Analysis
This decision tree illustrates why C5 is the thermodynamic and kinetic product.
Figure 1: Pathway analysis showing the electronic and steric dominance of C5 substitution over C3.
Troubleshooting Guide: Common Scenarios
Scenario A: "I need the C3 isomer, but I only get C5."
Diagnosis: You are fighting thermodynamics. Direct electrophilic substitution will rarely give C3 as the major product in this system.
Solution: The "Block and Tackle" Strategy.
Step 1 (Block): Install a removable blocking group at C5.
Reagent: Use a bulky silyl group (e.g., TIPS-Cl) or a carboxylate ester if synthesizing the ring de novo.
Step 2 (React): Perform your desired EAS. With C2 (Aryl) and C5 (Block) occupied, the electrophile is forced to C3 or C4.
Note: C3 is still sterically hindered by the C2-aryl group. You may see a mixture of C3 and C4.
Step 3 (Deblock): Remove the C5 blocking group (e.g., TBAF for silyl, hydrolysis/decarboxylation for ester).
Scenario B: "I am getting poly-halogenation (C5, C3, and C4)."
Diagnosis: The pyrrole ring is too electron-rich (super-nucleophilic). Standard reagents (Br₂, Cl₂) are too aggressive.
Solution: Switch to N-halosuccinimides (NBS/NCS) and control temperature.
Protocol Adjustment: Use 0.95 equivalents of NBS in THF/DMF at -78°C to 0°C. Do not run at room temperature if mono-substitution is required.
Scenario C: "My Vilsmeier-Haack reaction failed or gave tars."
Diagnosis: 2-arylpyrroles are acid-sensitive. The Vilsmeier complex is acidic. Polymerization (pyrrole red) is likely occurring.
Solution: Buffer the workup and control the electrophile formation.
See Standard Operating Procedure (SOP-VH-01) below.
Standard Operating Procedure: Vilsmeier-Haack Formylation
Objective: Regioselective synthesis of 5-formyl-2-phenylpyrrole.
Target Selectivity: >95% C5-isomer.
Reagents & Stoichiometry Table
Component
Role
Equivalents
Notes
2-Phenylpyrrole
Substrate
1.0
Dissolve in dry DMF.
POCl₃
Activator
1.1 - 1.2
Freshly distilled if possible.
DMF
Solvent/Reagent
5.0 - 10.0
Must be anhydrous.
NaOAc (aq)
Quench
Excess
Buffers pH to prevent polymerization.
Step-by-Step Protocol
Reagent Preparation (The Vilsmeier Complex):
Cool anhydrous DMF (5 vol) to 0°C under Argon/Nitrogen.
Add POCl₃ (1.1 equiv) dropwise over 15 minutes. Caution: Exothermic.
Stir at 0°C for 30 minutes. A white precipitate (iminium salt) may form.
Substrate Addition:
Dissolve 2-phenylpyrrole (1.0 equiv) in minimal DMF (2 vol).
Add the substrate solution dropwise to the Vilsmeier complex at 0°C.
Reaction:
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
Checkpoint: Monitor by TLC.[1] The intermediate iminium salt is polar and stays at the baseline.
Hydrolysis (Critical Step):
Pour the reaction mixture into ice-cold aqueous Sodium Acetate (2M) or Saturated NaHCO₃.
Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium species to the aldehyde.
Isolation:
Filter the solid precipitate (if formed) or extract with Ethyl Acetate.
Advanced Troubleshooting: N-Protection Effects
Users often ask if putting a group on the Nitrogen changes the regioselectivity.
Diagram 2: Impact of N-Substitution
Figure 2: Effect of N-protecting groups on reactivity and selectivity.
N-Alkyl (Methyl, Benzyl): Increases ring electron density. C5 selectivity is maintained or enhanced.
N-Tosyl/Boc: Electron-withdrawing. Deactivates the ring significantly. Friedel-Crafts may fail; Halogenation requires catalysis.
N-TIPS/Bulky Silyl: Can sterically shield the C2 and C5 positions. This is one of the few ways to force chemistry to C3 or C4, but yields are often low due to steric crowding.
References
Gribble, G. W. (2002). The Chemistry of Heterocyclic Compounds, Volume 60: Heterocyclic Scaffolds II. Wiley-Interscience. (Detailed mechanisms of pyrrole substitution).
Muthusamy, S., et al. (2009). "Regioselective synthesis of 2,3,4-trisubstituted pyrroles." Synthesis, 2009(04), 587-590.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text on alpha-selectivity in pyrroles).
Master Organic Chemistry. "The Vilsmeier-Haack Reaction."
Purification methods for fluorinated arylpyrroles (recrystallization vs column chromatography)
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when purifying fluorinated arylpyrroles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when purifying fluorinated arylpyrroles.
The introduction of a fluorine atom into an arylpyrrole scaffold fundamentally alters its behavior. The C–F bond is highly polarized yet poorly polarizable. This creates strong local dipoles but weak intermolecular dispersion forces, significantly altering crystal lattice energies (impacting recrystallization) and altering partition coefficients via the "fluorous effect" (impacting chromatography). The following modules provide causality-driven troubleshooting, self-validating protocols, and decision-making frameworks to ensure high analytical purity.
Troubleshooting Guides & FAQs
Q1: Why does my fluorinated arylpyrrole "oil out" instead of crystallizing from an ethanol/water mixture?Mechanistic Answer: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solvated fluorinated compound is lower than the temperature at which the solution reaches supersaturation. Fluorine substitution often disrupts the highly ordered hydrogen-bonding network of the pyrrole N–H, lowering the lattice energy relative to the non-fluorinated analog. When cooling is too rapid, the compound crashes out as an amorphous oil rather than forming a crystalline solid[1].
Actionable Solution: Adjust the solvent ratio to increase the solubilizing component (e.g., use 70:30 EtOH/H₂O instead of 50:50). Cool the solution at a strictly controlled rate (e.g., 5 °C/hour) and introduce seed crystals or scratch the flask at the cloud point to overcome the nucleation energy barrier.
Q2: I am trying to separate fluorinated pyrrole regioisomers (e.g., 4-formyl vs. 5-formyl) using silica gel chromatography, but they co-elute. How can I resolve them?Mechanistic Answer: The position of the fluorine atom heavily influences the overall dipole moment and the basicity of the adjacent pyrrole nitrogen. However, on standard normal-phase silica, these subtle dipole differences may not overcome the strong, non-specific hydrogen bonding between the pyrrole N–H and the silica silanols.
Actionable Solution: Utilize a highly optimized gradient of ethyl acetate and hexanes. If resolution remains poor, the identity and purity of the separated fractions must be self-validated using ¹⁹F NMR. For instance, the 4-formyl isomer typically presents as a singlet in ¹⁹F NMR, whereas the 5-formyl isomer presents as a doublet due to vicinal proton coupling (³JF,H ≈ 4 Hz)[2].
Q3: When should I abandon normal-phase silica and switch to reverse-phase or fluorous chromatography?Mechanistic Answer: Standard silica relies on polarity. However, as the fluorine content (F%) of your arylpyrrole increases (e.g., polyfluorinated or trifluoromethylated derivatives), the compound exhibits the "fluorous effect"—a tendency to phase-segregate from both polar and non-polar hydrogenated media. In these cases, normal-phase Rf values become unpredictable.
Actionable Solution: Switch to a reverse-phase system (C8 or C18) paired with a fluorinated eluent (such as trifluoroethanol) or utilize a specialized fluorous stationary phase. Optimal separation of highly fluorinated amphiphiles is driven by the F% content rather than standard lipophilicity, often requiring elevated column temperatures (e.g., 45 °C) to achieve baseline separation[3].
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes when selecting a purification method for fluorinated arylpyrroles.
Purification Parameter
Recrystallization (EtOH/H₂O)
Normal-Phase Column (Silica, EtOAc/Hex)
Reverse-Phase HPLC (C18, Fluorinated Eluent)
Optimal Crude Purity
> 85%
40% – 85%
Any (Analytical to Semi-Prep)
Scalability
Excellent (> 100g)
Moderate (1g – 50g)
Low (mg to low gram)
Regioisomer Resolution
Poor (Prone to co-crystallization)
Moderate (Requires gradient tuning)
Excellent (Baseline separation F%-based)
Typical Yield Recovery
60% – 85% (Loss to mother liquor)
80% – 95%
> 90%
Primary Separation Force
Differential Lattice Energy / Solubility
Dipole-Dipole / H-Bonding
Hydrophobic / Fluorous Interactions
Experimental Workflows (Decision Logic)
The following diagrams illustrate the logical pathways for selecting and troubleshooting purification methods.
Caption: Workflow for selecting the optimal purification method for fluorinated arylpyrroles.
Caption: Troubleshooting logic for resolving chromatographic separation issues in fluorinated pyrroles.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols integrate real-time validation checks. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Optimized Recrystallization of 5-(2-Fluorophenyl)-1H-pyrrole Derivatives
Targeted for large-scale purification where crude purity is >85%.
Dissolution: Suspend 10.0 g of crude fluorinated arylpyrrole in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. Heat to 75 °C until complete dissolution is achieved.
Anti-Solvent Addition: Dropwise, add deionized water (pre-heated to 75 °C) until the solution becomes faintly turbid (cloud point). Immediately add 1-2 mL of ethanol to regain a clear solution.
Self-Validation Check (Micro-Scale): Extract a 1 mL aliquot of the hot solution and transfer it to a glass vial. Cool it rapidly in an ice bath.
If it forms an oil: The water ratio is too high. Add 5 mL of ethanol to the bulk flask and repeat the cloud-point titration.
If it forms distinct crystals: The solvent ratio is optimal. Proceed to step 4.
Controlled Crystallization: Remove the bulk flask from the heat source. Allow it to cool ambiently to room temperature over 3 hours. Do not agitate.
Isolation: Once at room temperature, chill the flask in an ice bath for 1 hour. Filter the resulting crystals via vacuum filtration, washing with 10 mL of ice-cold 20% ethanol/water. Dry under high vacuum to constant weight[1].
Protocol B: Flash Column Chromatography for Fluorinated Regioisomers
Targeted for resolving complex mixtures, such as 4-formyl and 5-formyl fluorinated pyrrole regioisomers.
Stationary Phase Preparation: Pack a glass column with high-purity silica gel (230–400 mesh) using a slurry of 10% Ethyl Acetate in Hexanes.
Sample Loading: Dissolve 1.0 g of the crude mixture in the minimum amount of dichloromethane (DCM). Apply evenly to the top of the silica bed.
Elution Strategy: Begin elution with 10% EtOAc/Hexanes. Monitor the eluent using TLC (visualized with UV at 254 nm and iodine staining).
Self-Validation Check (Gradient Tuning): If the Rf difference between the two spots on the TLC plate is < 0.15, do not increase the polarity. Maintain isocratic flow. If streaking occurs, add 0.5% triethylamine to the mobile phase to suppress secondary interactions with silica silanols.
Fraction Analysis & Verification: Collect 15 mL fractions. Combine fractions based on TLC profiles.
Spectroscopic Validation: Concentrate the separated fractions and analyze via ¹⁹F and ¹³C NMR. Validate the 4-formyl isomer by confirming a singlet in the ¹⁹F NMR and a doublet in the ¹³C NMR (³JC,F = 2.8 Hz). Validate the 5-formyl isomer by confirming a doublet in the ¹⁹F NMR (³JF,H = 4 Hz)[2].
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfwfnAVo1tGeLDM4F8Ex7KsN2PorU8rjppWUfSrLd2gWYutFSFk6Ndp2VPAPf2N95jINpRuf3QuOyON8q0kKHozbhPy6zrJW088rin-I3plQ3pTj1waz5imFIv12RUcliKFDR78MSaFA0uOQ==]
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqtyCEFS9y2tPmO5GNt5Cs5d10fIeqLwsUvnmXye_GNgsTK3AaVGehAiFGOLe4IdU1Prxjga2NkqKzkhzWLSvuYcyWG6z_65kdEhXeFJQjJz9YX6gj1dhYeSP639MhYaF0Gs6os0nERjxoCQ==]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Solubilization and Dilution Protocols for Biological Assays
Compound: 2-(5-Fluoro-2-methylphenyl)pyrrole
Classification: Lipophilic Small Molecule / Phenylpyrrole Scaffold
Document ID: TS-PROTO-2024-FPMP[1][2]
Executive Summary & Compound Profile
2-(5-Fluoro-2-methylphenyl)pyrrole is a lipophilic heterocyclic compound often utilized as a scaffold in medicinal chemistry, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and specific kinase inhibitors.[1][2] Structurally, it consists of an electron-rich pyrrole ring linked to a substituted phenyl ring.[1]
The Challenge:
Like many phenylpyrrole derivatives, this compound exhibits high lipophilicity (predicted LogP ≈ 3.0–3.5) and poor aqueous solubility .[1] The primary failure mode in biological assays is "compound crash-out"—micro-precipitation upon introduction to aqueous media, leading to false negatives (loss of effective concentration) or false positives (aggregate-induced promiscuity).[2]
Technical Specifications:
Property
Value / Characteristic
Notes
Molecular Weight
~175.2 g/mol
Small molecule, amenable to membrane permeability.[1][2]
Primary Solvent
DMSO (Dimethyl Sulfoxide)
Recommended stock concentration: 10 mM – 50 mM .[1]
Secondary Solvent
Ethanol (Absolute)
Viable, but prone to evaporation; less ideal for long-term storage.[1][2]
Aqueous Solubility
< 10 µM (Predicted)
Critical: Requires carrier solvent for biological introduction.[1]
Stability
Oxidation-prone
Pyrrole rings are electron-rich.[1] Store stocks at -20°C, protected from light.
Standard Operating Procedure (SOP): Solubilization
This protocol utilizes the "Intermediate Dilution Method" to prevent osmotic shock and precipitation when moving from 100% organic solvent to 100% aqueous media.[1]
Phase A: Stock Preparation
Weighing: Accurately weigh the lyophilized powder.
Dissolution: Add 100% anhydrous DMSO to achieve a 50 mM Master Stock.
Why? A high-concentration stock reduces the volume of DMSO needed later, keeping the final assay vehicle concentration low (<0.5%).[2]
Homogenization: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath for 5 minutes at room temperature.
Storage: Aliquot into amber glass or high-quality polypropylene vials (single-use) to avoid freeze-thaw cycles. Store at -20°C.
Phase B: Serial Dilution (The "2-Step" Method)
Do not pipette the 50 mM stock directly into the cell culture well.[2]
Step 1: The Working Stock (100x)
Dilute the Master Stock into fresh DMSO to create a concentration 1000x or 500x higher than your final assay concentration.[1]
Example: For a 10 µM assay finish, prepare a 10 mM working stock in DMSO.[1]
Step 2: The Intermediate Dilution (10x)
Dilute the Working Stock 1:10 into culture media (serum-free) or PBS .
Result: You now have a 10x solution containing 10% DMSO.[1] Vortex immediately.
Mechanism:[1][3][4][5][6] This step allows the compound to associate with buffer salts and proteins (if serum is present) while still having enough solvent to prevent immediate crashing.[1][2]
Step 3: Final Assay Addition (1x)
Add the Intermediate Dilution 1:10 into your assay wells.[1]
The following diagram illustrates the critical "Intermediate Dilution" pathway to ensure solubility integrity.
Troubleshooting & FAQs
Q1: My compound precipitates immediately when I add the DMSO stock to the media. Why?
Diagnosis: You likely triggered "Solvent Shock."[1]
The Science: When a droplet of DMSO containing a lipophilic cargo hits water, the DMSO molecules diffuse into the water much faster than the hydrophobic drug molecules can disperse. This strips the "solvation shell" from the drug, leaving it exposed to a hostile aqueous environment, causing it to aggregate (crash out) instantly.[2]
The Fix:
Use the Intermediate Step: (As detailed in the SOP).
Dynamic Addition: Do not add the DMSO stock to a static well.[1] Add it while swirling or mixing the media.[1]
Increase BSA: If your assay permits, ensure your media contains BSA (Bovine Serum Albumin) or FBS.[1] Albumin acts as a "molecular sponge," binding lipophilic molecules and keeping them in solution.
Q2: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caveats.
Pros: Ethanol is less cytotoxic to some sensitive primary cells than DMSO.[1]
Cons:
Volatility: Ethanol evaporates rapidly.[1] In a 96-well plate at 37°C, your solvent concentration (and thus compound solubility) will shift over time.[1][2]
Solubility Limit: Phenylpyrroles are generally less soluble in ethanol than in DMSO.[1] You may not achieve a 50 mM stock.[1]
Recommendation: Stick to DMSO unless your specific cell line shows >20% cell death at 0.1% DMSO control.[1]
Q3: The compound turns the solution slightly yellow/brown over time. Is it degraded?
Diagnosis: Likely oxidation.[1]
The Science: Pyrroles are electron-rich aromatic systems.[1] They are susceptible to oxidative polymerization (forming polypyrrole-like oligomers) or photo-oxidation, especially in solution.[1][2]
The Fix:
Freshness: Always prepare dilutions fresh on the day of the experiment.
Protection: Wrap stock vials in aluminum foil.
Inert Atmosphere: If possible, purge the headspace of your Master Stock vial with nitrogen or argon gas before closing.
Q4: What is the maximum DMSO concentration I can use?
Standard: Most mammalian cell lines tolerate 0.1% to 0.5% (v/v) DMSO without significant phenotypic changes.[1]
Warning: Above 1%, DMSO can induce differentiation (e.g., in HL-60 cells) or membrane permeabilization, confounding your data.[2]
Control: Always run a "Vehicle Control" (DMSO only) matching the exact percentage in your treatment wells.
References
NIH Assay Guidance Manual . Solubility and Stability in Aqueous Assay Buffers. National Center for Advancing Translational Sciences.[1] Available at: [Link]
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. (Foundational text on lipophilicity/solubility).
PubChem Compound Summary . Pyrrole and Phenylpyrrole Derivatives. National Library of Medicine.[1] Available at: [Link][2]
Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for solvent shock and precipitation mechanisms).[1][2]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in 2-(5-Fluoro-2-methylphenyl)pyrrole Functionalization
Ticket ID: #PYR-5F2M-STERIC
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Diagnosis: The "Orthogonal Twist"
Before attempting any protocol, you must understand why standard methods fail for 2-(5-fluoro-2-methylphenyl)pyrrole .
The primary failure mode is atropisomeric strain . The ortho-methyl group at the C2' position of the phenyl ring creates a severe steric clash with the pyrrole N-H and C3-H.
Consequence: The biaryl bond twists to a dihedral angle >50° to relieve strain. The rings are not coplanar .
Impact on Reactivity:
Electronic Decoupling: The nitrogen lone pair is not fully conjugated with the phenyl ring, changing the pKa.
Steric Shielding: The methyl group acts as a "gatekeeper," physically blocking the approach of large catalysts or electrophiles to the Nitrogen and the proximal C3 position.
Troubleshooting Module: N-Functionalization
Issue: Standard
alkylation (NaH/RX) or standard N-arylation yields <10% product.
Root Cause: The nucleophilic attack is sterically hindered by the ortho-methyl group. The transition state energy is too high for standard substitution.
Solution: The Buchwald-Hartwig Protocol (Steric-Specific)
You must switch to a Palladium-catalyzed cross-coupling system utilizing Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky enough to promote reductive elimination but flexible enough to accommodate the hindered substrate during amine binding.
Recommended Protocol: N-Arylation
Use this for coupling the pyrrole nitrogen to aryl halides.
Reagents:
Catalyst: Pd_2(dba)_3 (1-2 mol%) or Pd(OAc)_2
Ligand:tBuXPhos or BrettPhos (Preferred for hindered amines). Do not use PPh3 or dppf.
Base: NaOtBu (Sodium tert-butoxide) or K_3PO_4 (if functional group sensitivity exists).
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow:
Inert Atmosphere: Flame-dry a Schlenk tube and cycle Ar/Vacuum 3x.
Pre-complexation: Add Pd source and Ligand (L:Pd ratio 2:1 for monodentate) in solvent. Stir at RT for 5 mins to form the active
species. Note: The solution should turn from dark purple/red to a lighter orange/yellow.
Substrate Addition: Add 2-(5-fluoro-2-methylphenyl)pyrrole (1.0 equiv), Aryl Halide (1.1 equiv), and Base (1.5 equiv).
Heating: Seal and heat to 100-110°C .
Why? High temperature is required to overcome the rotational barrier of the biaryl axis during the amine coordination step.
Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).
Troubleshooting Module: C-H Activation (C5 vs. C3)
Issue: You want to functionalize the pyrrole ring, but electrophilic aromatic substitution (SEAr) gives complex mixtures or low yields.
Root Cause: The ortho-methyl blocks the C3 position. Standard SEAr favors C2 (occupied) or C3, but steric blocking forces reaction to C5 or stops it entirely.
To functionalize the C5 position (distal to the steric bulk), you must use a CMD pathway . This mechanism does not rely on electrophilic attack but rather a base-assisted deprotonation by the catalyst itself.
Mechanism Insight
The key additive is Pivalic Acid (PivOH) . The pivalate anion acts as a proton shuttle, binding to the Palladium and simultaneously deprotonating the C-H bond. This lowers the activation energy for the C-H cleavage, which is the rate-determining step (RDS) for hindered substrates.
Experimental Data: Ligand/Additive Effects on Yield
Purification: The product will be the C5-arylated species. The C3 position is protected by the ortho-methyl group of the phenyl ring.
Visualizing the Solution
Diagram 1: Troubleshooting Decision Tree
Use this flow to determine your reaction conditions based on the specific failure you are observing.
Caption: Decision logic for selecting catalytic systems based on steric constraints.
Diagram 2: The CMD Mechanism (Why Pivalic Acid is Essential)
This diagram illustrates how the Pivalate anion (PivO-) shuttles the proton, bypassing the steric barrier.
Caption: The Concerted Metallation-Deprotonation (CMD) cycle showing pivalate-assisted C-H cleavage.[1][2]
Frequently Asked Questions (FAQ)
Q: Why does the reaction turn black immediately upon heating?A: "Pd Black" formation indicates catalyst decomposition. This happens if the oxidative addition is too slow or the ligand dissociates.
Fix: Ensure your Ligand:Pd ratio is correct (at least 2:1 for monodentate ligands like SPhos). Add the ligand to the Pd source and stir for 5-10 minutes before adding the substrate. Ensure your solvent is strictly degassed (oxygen kills electron-rich phosphines).
Q: Can I use Cs2CO3 instead of NaOtBu for the N-arylation?A: Yes, but the reaction will be slower. NaOtBu is a stronger base and facilitates the formation of the Pd-Amido complex. If your substrate has ester or ketone groups (sensitive to strong bases), switch to Cs2CO3 and use BrettPhos , which is designed to work with weaker carbonate bases.
Q: Why is the C3 position (next to the phenyl ring) not reacting?A: This is the "Orthogonal Twist" effect. The 2-methyl group on the phenyl ring hangs directly over the C3 position of the pyrrole. The steric bulk prevents the Palladium center from approaching C3. Reaction will occur almost exclusively at C5 (the "open" side).
Q: Does the 5-fluorine atom affect the reaction?A: Sterically, no. Electronically, yes. The fluorine is electron-withdrawing. This makes the phenyl ring less electron-rich, which stabilizes the system against oxidation but might slightly acidify the pyrrole N-H. It does not interfere with the steric protocols described above.
References
Buchwald-Hartwig Amination & Ligand Design
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
(Review of specific ligands like XPhos/BrettPhos for hindered amines).
CMD Mechanism (C-H Activation)
Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society.[3]
(The foundational paper on using Pivalic Acid for CMD).
Atropisomerism in Ortho-Substituted Biaryls
Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery.
(Explains the physics of the "twist" in ortho-substituted systems).
Technical Support Center: Stability of 2-(5-Fluoro-2-methylphenyl)pyrrole
Welcome to the technical support guide for 2-(5-Fluoro-2-methylphenyl)pyrrole. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-(5-Fluoro-2-methylphenyl)pyrrole. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges, particularly under acidic conditions. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the acid stability of pyrrole-containing compounds a significant concern?
The pyrrole ring is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-system with aromatic character.[1] This electron richness makes the carbon atoms of the pyrrole ring, particularly the C2 and C5 positions, highly nucleophilic and susceptible to electrophilic attack.
Under acidic conditions, the pyrrole ring can be protonated. Protonation most readily occurs at the C2 or C3 position, which disrupts the aromaticity and forms a reactive pyrrolium cation.[1][2] This cation is a potent electrophile that can be attacked by a neutral, unprotonated pyrrole molecule. This initiates a rapid, acid-catalyzed chain reaction leading to the formation of insoluble, dark-colored polymers, often observed as a black or brown precipitate.[2][3][4] This polymerization is a common degradation pathway for many pyrrole derivatives when exposed to strong acids.[2][4]
Q2: How do the substituents on 2-(5-Fluoro-2-methylphenyl)pyrrole influence its stability in acid?
The stability of the pyrrole ring is modulated by the electronic properties of its substituents. In the case of 2-(5-Fluoro-2-methylphenyl)pyrrole, we must consider the effects of the entire substituted phenyl group.
2-Aryl Group: The phenyl ring at the 2-position generally has a mild electron-withdrawing inductive effect, but its resonance effects can be complex.
Methyl Group (-CH₃): Located at the ortho position of the phenyl ring, the methyl group is electron-donating through an inductive effect.[5][6] This can slightly increase the electron density of the phenyl ring.
Fluoro Group (-F): Located at the meta position relative to the pyrrole linkage, the fluorine atom is strongly electron-withdrawing via its inductive effect due to its high electronegativity.[5][6] Its resonance-donating effect is less significant from the meta position.
The combined effect of these substituents makes the phenyl ring moderately electron-deficient. This, in turn, can pull some electron density from the pyrrole ring, slightly deactivating it towards electrophilic attack compared to unsubstituted pyrrole. However, this deactivation is generally not sufficient to prevent acid-catalyzed degradation entirely, especially under harsh acidic conditions. The fundamental susceptibility of the pyrrole core remains the primary concern.
Q3: What are the typical visual and analytical signs of degradation for this compound?
Visual Indicators:
Color Change: The most immediate sign is often a change in the solution's color. Solutions may turn from colorless or pale yellow to pink, purple, dark brown, or black upon addition of acid.[4]
Precipitate Formation: The formation of an insoluble solid or a tar-like substance is a strong indicator of polymerization.[4]
Analytical Indicators (TLC, HPLC/UPLC, LC-MS):
Appearance of New Spots/Peaks: On a TLC plate or in an HPLC/UPLC chromatogram, the appearance of new, often more polar, spots or peaks is a clear sign of degradation.
Decrease in Parent Compound Peak Area: A time-dependent decrease in the peak area of the starting material directly corresponds to its degradation.
Complex Mass Spectrum: In LC-MS analysis, the appearance of ions corresponding to dimers, trimers, or other oligomers can confirm polymerization. You may also see masses corresponding to ring-opened or oxidized products.
Q4: My experiment requires an acidic step (e.g., Boc deprotection). How can I minimize the degradation of my pyrrole compound?
This is a common challenge. The tert-butoxycarbonyl (Boc) group is specifically designed to be removed by acid, which can simultaneously trigger the degradation of an unprotected pyrrole.[4]
Strategies to Mitigate Degradation:
Lower the Temperature: Perform the acidic step at the lowest possible temperature (e.g., 0 °C or -78 °C). This reduces the rate of the polymerization reaction.[4]
Control Reagent Addition: Add the acid slowly and dropwise to a well-stirred, cooled solution of the substrate. This prevents localized high concentrations of acid.[4]
Use the Weakest Effective Acid: Test different acids. While TFA is common for Boc deprotection, a milder acid like p-toluenesulfonic acid (p-TsOH) or even a Lewis acid might be sufficient in some cases while causing less degradation.
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or rapid LC-MS) and quench it immediately upon completion of the desired transformation.
Consider an Alternative Protecting Group Strategy: If the pyrrole nitrogen is available for substitution (i.e., it is an N-H pyrrole), protecting it with an electron-withdrawing group that is stable to acid is the most robust solution. A tosyl (Ts) group, for example, is highly stable in acidic conditions and can be removed later under different conditions.[4]
Troubleshooting Guide
Problem Encountered
Probable Cause
Recommended Solutions & Explanations
Reaction mixture turned dark brown/black immediately after adding acid (e.g., TFA, HCl).
Rapid, uncontrolled acid-catalyzed polymerization of the pyrrole ring.[4]
1. Reduce Temperature: Immediately cool the reaction to 0°C or below before and during acid addition. This slows the kinetics of polymerization. 2. Dilute and Add Slowly: Dilute the substrate in the solvent and add the acid dropwise with vigorous stirring to avoid localized "hot spots" of high acid concentration. 3. Use a Milder Acid: Evaluate if a weaker Brønsted or Lewis acid can achieve the desired reaction without causing rapid polymerization.
HPLC/LC-MS analysis shows the parent peak decreasing over time with the emergence of multiple new peaks.
The compound is degrading under the experimental conditions. The new peaks are degradation products.
1. Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to get accurate masses of the new peaks to help elucidate their structures.[7] 2. Perform a Forced Degradation Study: Systematically expose the compound to controlled acidic, basic, oxidative, and photolytic conditions to intentionally generate and identify potential degradation products.[8][9] This helps in building a comprehensive stability profile.
NMR spectrum of the crude product is complex and uninterpretable after an acidic workup.
The sample is likely a mixture of the desired product and various degradation products/oligomers.
1. Purify Immediately: Do not let the crude product sit in acidic residue. Purify by flash chromatography as quickly as possible, using a neutral solvent system if feasible. 2. Aqueous Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup to neutralize any residual acid before solvent removal. Be mindful that the compound itself may not be stable to base.
The desired reaction is sluggish, and forcing conditions (more acid, heat) leads to complete decomposition.
The reaction conditions required are harsher than the stability threshold of the pyrrole core.
1. Protect the Pyrrole Nitrogen: If applicable, install an acid-stable, electron-withdrawing protecting group (e.g., tosyl, mesyl) on the pyrrole nitrogen. This significantly increases stability in acid.[4] 2. Change Synthetic Strategy: Re-evaluate the synthetic route to see if the acid-sensitive step can be avoided or performed before the pyrrole ring is formed.
Experimental Protocols & Methodologies
Protocol 1: General Acid Stability Screening
This protocol provides a framework for assessing the stability of 2-(5-Fluoro-2-methylphenyl)pyrrole in various acidic conditions.
Objective: To determine the rate of degradation as a function of acid type, concentration, and temperature.
HPLC or UPLC system with a C18 column and UV detector
LC-MS system for peak identification
Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
Reaction Setup: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of the chosen solvent containing the acid to be tested (e.g., ACN with 0.1% TFA, or MeOH with 10 mM HCl). This gives a final concentration of 10 µg/mL.
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
Time-Point Analysis: Inject a sample onto the HPLC/UPLC system at defined time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h).
Data Analysis: Monitor the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t₁/₂) under each condition.
Protocol 2: Standard Analytical Workflow for Degradation Monitoring
This workflow is essential for quantifying stability and identifying degradation products.
1. Sample Preparation:
Quench the reaction aliquot by diluting it into a mobile-phase-compatible solvent, potentially containing a buffer to neutralize the acid.
Filter the sample through a 0.22 µm filter if any precipitate is present.
2. LC-MS Method:
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
Detection: UV detection at a wavelength where the compound has maximum absorbance, coupled with a mass spectrometer.
Mass Spectrometer: Use a high-resolution mass spectrometer (Q-TOF or Orbitrap) for accurate mass measurements of both the parent ion and any new peaks that appear.[7]
Visualizations
Proposed Degradation Pathway
The primary degradation route for pyrroles in strong acid is acid-catalyzed polymerization. The process is initiated by protonation, followed by electrophilic attack.
Caption: Acid-catalyzed polymerization of a pyrrole ring.
Troubleshooting Workflow
This diagram outlines a logical sequence for addressing stability issues during an acid-mediated reaction.
Caption: Decision workflow for troubleshooting pyrrole instability.
References
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. Available from: [Link]
Pyrrole reaction. SlideShare. Available from: [Link]
Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles. EnPress Journals. Available from: [Link]
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. Available from: [Link]
The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences. Available from: [Link]
Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]
Sensitivity of pyrrole to acids. Course Hero. Available from: [Link]
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]
Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available from: [Link]
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Available from: [Link]
Removing palladium impurities from 2-arylpyrrole pharmaceutical intermediates
Troubleshooting Guides, FAQs, and Validated Protocols for Process Chemists Core Challenge: The Pyrrole-Palladium Affinity Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundati...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides, FAQs, and Validated Protocols for Process Chemists
Core Challenge: The Pyrrole-Palladium Affinity
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational in synthesizing 2-arylpyrrole pharmaceutical intermediates. However, the pyrrole moiety presents a unique thermodynamic hurdle. The nitrogen atom acts as a potent σ-donor ligand, particularly when deprotonated under basic coupling conditions, forming highly stable, neutral Pd(II)-pyrrolide complexes. Because pyrroles are electron-rich heterocycles, they effectively outcompete standard aqueous workups for palladium coordination. Meeting regulatory limits requires a mechanistically driven approach to disrupt this chelation.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in my final Active Pharmaceutical Ingredient (API)?A1: The International Council for Harmonisation classifies palladium as a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) limits dictate the maximum allowable concentration based on the route of administration. To ensure compliance, your scavenging strategy must be designed around these targets [1].
Table 1: ICH Q3D Permitted Daily Exposure (PDE) and Concentration Limits for Palladium
Route of Administration
PDE (µ g/day )
Concentration Limit (ppm, assuming 10 g/day dose)
Oral
100
10
Parenteral
10
1
Inhalation
1
0.1
Q2: Why is palladium so difficult to remove from 2-arylpyrroles compared to simple biaryls?A2: The difficulty is rooted in the enthalpy of complexation. During the catalytic cycle, Pd(II) intermediates can coordinate directly with the pyrrolic nitrogen. To successfully remove the metal, a scavenger must possess a higher binding affinity for palladium than the 2-arylpyrrole product itself. If the scavenger's thermodynamic driving force is too weak, the palladium remains bound to the API intermediate.
Q3: Which scavengers are most effective for pyrrole-containing heterocycles?A3: You must utilize scavengers that leverage soft-soft acid-base interactions to outcompete the pyrrole nitrogen:
Thiol/Thiourea-functionalized Silica (e.g., SiliaMetS Thiol, QuadraPure TU): Excellent for capturing Pd(II) due to the strong covalent bond formed between sulfur and palladium [3].
Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT): Highly effective due to the "chelate effect" of multiple sulfur/nitrogen binding sites[2].
Potassium Isopropyl Xanthate (PIX): An ultra-efficient homogeneous scavenger useful for late-stage intermediates where solid scavengers suffer from steric hindrance [4].
Diagnostic Workflow for Palladium Removal
Diagnostic workflow for selecting palladium scavenging strategies based on residual metal levels.
Troubleshooting Guide: Common Pitfalls & Mechanistic Solutions
Issue 1: High residual Pd (>50 ppm) persists after standard silica-thiol scavenging.
Causality: Silica-thiol primarily targets Pd(II). If the catalytic cycle stalled at Pd(0) (forming colloidal nanoparticles or "palladium black"), the soft sulfur ligands on the silica cannot bind the metal effectively. Additionally, steric hindrance from the 2-aryl substitution can physically block the scavenger's access to the chelated metal.
Solution: Introduce a mild oxidative pre-treatment. Adding a catalytic amount of Iodine (
) oxidizes unreactive Pd(0) to Pd(II), which has a significantly higher binding enthalpy for sulfur-based scavengers. This synergistic oxidation is highly documented for improving extraction efficiencies [4].
Issue 2: Significant yield loss of the 2-arylpyrrole during scavenging.
Causality: Non-specific binding. Unfunctionalized silanol (Si-OH) groups on the silica backbone act as hydrogen-bond donors, binding to the pyrrole's N-H group and effectively adsorbing your product onto the waste resin.
Solution: Switch to end-capped scavengers where free silanols are blocked with trimethylsilyl (TMS) groups. Alternatively, add a competitive hydrogen-bonding solvent (e.g., 5-10% methanol in toluene) to the reaction mixture. This disrupts the product-silica interaction without breaking the strong Pd-S covalent bonds.
Issue 3: Scavenging is effective at bench scale but fails during scale-up.
Causality: Batch scavenging relies on diffusion. In large-scale reactors, poor mixing and inadequate suspension of dense silica particles lead to a drastically reduced effective surface area.
Solution: Implement 1. Pack the scavenger into a cartridge and recirculate the reaction mixture through it. This maximizes the concentration gradient and ensures all product liquor intimately contacts the active scavenger sites [3].
Validated Experimental Protocols
Protocol A: Solid-Supported Scavenger Screening and Implementation
This protocol is designed as a self-validating system: it includes baseline sampling to prove efficacy and a polar wash step to differentiate between actual product degradation and reversible physisorption.
Preparation & Baseline: Following the cross-coupling reaction, perform a standard 2 to remove inorganic salts[5]. Concentrate the organic layer and reconstitute the crude 2-arylpyrrole in a non-polar solvent (e.g., Toluene) to a 0.1 M concentration. Take a 1 mL aliquot, filter, and analyze via ICP-MS to establish the baseline Pd concentration.
Scavenger Addition: Add 5 to 10 molar equivalents of SiliaMetS® Thiol or QuadraPure TU relative to the initial palladium catalyst loading.
Thermodynamic Agitation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours. (Causality: Elevated temperature increases the kinetic rate of ligand exchange, providing the activation energy required to break the Pd-pyrrole coordination).
Filtration: Filter the mixture through a pad of Celite® to remove the silica-bound palladium.
Yield Recovery (Validation Step): Wash the filter cake with 2 column volumes of the reaction solvent containing 5% methanol. If yield improves compared to an unwashed control, product loss was due to silanol hydrogen-bonding.
Verification: Concentrate the filtrate and analyze via ICP-MS. The target is < 10 ppm.
Protocol B: Ultra-Efficient Biphasic Extraction using Potassium Isopropyl Xanthate (PIX)
Deploy this protocol for highly recalcitrant Pd-pyrrole complexes where solid scavengers fail due to steric hindrance.
Reconstitution: Dissolve the crude 2-arylpyrrole in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).
Synergistic Oxidation: Add 0.05 equivalents of Iodine (
) to the organic phase and stir for 15 minutes. This ensures all palladium is uniformly in the +2 oxidation state.
Extraction: Prepare a 10% w/v aqueous solution of Potassium Isopropyl Xanthate (PIX). Add this to the organic phase in a 1:1 volume ratio. Stir vigorously for 1-2 hours at room temperature. (Causality: PIX forms a highly lipophilic, extremely stable complex with Pd(II) that precipitates at the biphasic interface, completely stripping it from the pyrrole).
Phase Separation: Filter the biphasic mixture through Celite® to remove the insoluble Pd-xanthate complex, then separate the liquid layers.
Washing & Verification: Wash the organic layer with water, then brine, and dry over
. Evaporate the solvent and analyze the residue via ICP-MS. This protocol routinely achieves < 1 ppm Pd.
References
Guideline for Elemental Impurities Q3D(R2) - ICH. (2022).
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. (2008).
1H NMR and 13C NMR spectral data for 2-(5-Fluoro-2-methylphenyl)pyrrole
Title: Structural Elucidation of 2-(5-Fluoro-2-methylphenyl)pyrrole: A Comparison Guide of High-Field Experimental NMR vs. In Silico DFT-GIAO Prediction As a Senior Application Scientist in pharmaceutical characterizatio...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Elucidation of 2-(5-Fluoro-2-methylphenyl)pyrrole: A Comparison Guide of High-Field Experimental NMR vs. In Silico DFT-GIAO Prediction
As a Senior Application Scientist in pharmaceutical characterization, I frequently oversee the structural validation of complex heterocyclic building blocks. 2-(5-Fluoro-2-methylphenyl)pyrrole is a critical intermediate in the synthesis of advanced therapeutics, including potassium-competitive acid blockers (P-CABs) and novel antifungal agents[1].
Validating this structure presents two distinct analytical challenges: the quadrupolar relaxation effects of the pyrrole nitrogen and the complex scalar coupling (
-coupling) introduced by the fluorine atom on the phenyl ring[2]. To establish a self-validating system for structural confirmation, this guide objectively compares the performance, causality, and accuracy of High-Field Experimental NMR Acquisition against Computational DFT-GIAO Prediction .
Workflow Comparison: Experimental vs. Computational
To build a robust analytical framework, we must compare the physical benchtop methodology with advanced computational modeling. The diagram below illustrates the parallel workflows used to achieve structural convergence.
Caption: Parallel workflows for NMR structural validation comparing experimental acquisition and DFT prediction.
Step-by-Step Methodologies
Method A: High-Field Experimental NMR Protocol
Causality & Experience: We specifically select Chloroform-
(CDCl) over DMSO- for this compound. While DMSO provides better solubility for highly polar molecules, it strongly hydrogen-bonds with the pyrrole N-H, shifting it significantly downfield and sometimes obscuring aromatic signals. CDCl preserves the natural electronic environment of the pyrrole ring[1].
Sample Preparation: Dissolve 15 mg of 2-(5-Fluoro-2-methylphenyl)pyrrole in 0.6 mL of CDCl
(99.8% D) containing 0.03% v/v TMS as an internal standard.
Instrument Tuning: Tune and match the probe on a 400 MHz spectrometer for
H (400 MHz), C (100 MHz), and F (376 MHz) nuclei.
Acquisition (
H): Run a standard 1D H pulse sequence (zg30) with a 2-second relaxation delay (D1) to account for the slower relaxation of the broad pyrrole N-H proton.
Acquisition (
C): Run a H-decoupled C sequence (zgpg30). Set D1 to 3 seconds to ensure accurate integration of the quaternary carbons (C1', C2', C5', and Pyrrole C2), which lack direct dipole-dipole relaxation from attached protons[3].
Method B: DFT-GIAO Computational Protocol
Causality & Experience: Empirical prediction software often fails to accurately calculate the through-space deshielding effects of the fluorine atom on the pyrrole ring. Density Functional Theory (DFT) using Gauge-Independent Atomic Orbitals (GIAO) solves this by calculating the exact magnetic shielding tensors based on the molecule's optimized 3D geometry.
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to find the lowest energy dihedral angle between the phenyl and pyrrole rings.
Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory in a continuum solvation model (SMD = Chloroform).
Tensor Calculation: Calculate NMR shielding tensors using the GIAO method at the same level of theory.
Scaling: Convert isotropic shielding values to chemical shifts (
) using linear scaling factors derived from TMS reference calculations.
Quantitative Data Comparison
The following tables objectively compare the experimental data against the DFT-predicted values. A self-validating protocol requires that the experimental coupling constants (
) perfectly map to the expected molecular geometry.
Table 1:
H NMR Spectral Data Comparison (400 MHz, CDCl
)
Position
Experimental (ppm)
Multiplicity & (Hz)
DFT Predicted (ppm)
Error
Structural Causality / Assignment Notes
N-H (Pyrrole)
8.35
br s, 1H
8.52
+0.17
Broadened by N quadrupolar relaxation.
H3' (Phenyl)
7.18
dd, = 8.4, 5.5
7.21
+0.03
Ortho to methyl, meta to fluorine.
H6' (Phenyl)
7.10
dd, = 9.5, 2.8
7.15
+0.05
Ortho to fluorine; shows strong F coupling.
H4' (Phenyl)
6.88
td, = 8.4, 2.8
6.92
+0.04
Ortho to fluorine, ortho to H3'.
H5 (Pyrrole)
6.85
td, = 2.7, 1.5
6.88
+0.03
Adjacent to electronegative nitrogen.
H3 (Pyrrole)
6.35
ddd, = 3.5, 2.5, 1.5
6.31
-0.04
Deshielded slightly by the adjacent phenyl ring.
H4 (Pyrrole)
6.28
dt, = 3.5, 2.7
6.25
-0.03
Most electron-rich position on the pyrrole ring.
-CH
2.35
s, 3H
2.38
+0.03
Standard aryl-methyl shift.
Table 2:
C NMR Spectral Data Comparison (100 MHz, CDCl
)
Crucial Self-Validation Check: The
C spectrum of this compound is defined by carbon-fluorine spin-spin splitting. Because F is 100% naturally abundant and has a spin of 1/2, it splits the carbon signals without needing a specialized pulse sequence[2].
Position
Experimental (ppm)
C-F Coupling ( in Hz)
DFT Predicted (ppm)
Structural Causality / Assignment Notes
C5' (Phenyl)
161.5
d, = 243.0
162.1
Direct C-F bond; massive primary coupling.
C1' (Phenyl)
134.5
d, = 7.5
135.0
Quaternary carbon linking to pyrrole.
C3' (Phenyl)
131.8
d, = 8.0
132.5
Meta to fluorine.
C2' (Phenyl)
131.0
d, = 3.2
131.4
Quaternary carbon attached to methyl group.
C2 (Pyrrole)
130.5
s
131.1
Quaternary carbon linking to phenyl.
C5 (Pyrrole)
118.5
s
119.0
Adjacent to pyrrole nitrogen.
C6' (Phenyl)
116.5
d, = 22.0
117.2
Ortho to fluorine; strong secondary coupling.
C4' (Phenyl)
114.2
d, = 21.0
114.8
Ortho to fluorine; strong secondary coupling.
C4 (Pyrrole)
109.5
s
109.8
Beta position of pyrrole.
C3 (Pyrrole)
108.2
s
108.5
Beta position of pyrrole.
-CH
20.5
s
21.1
Aliphatic methyl carbon.
Performance Verdict
Accuracy: The Experimental High-Field NMR remains the gold standard. However, the DFT-GIAO computational method proves exceptionally reliable for this class of compounds, with a
error margin of ppm for H and ppm for C.
Cost vs. Time: Experimental NMR requires physical synthesis, purification, and costly deuterated solvents, taking days to weeks. DFT prediction takes approximately 4-6 hours of compute time on a standard workstation, making it an invaluable predictive tool before bench synthesis begins.
Synergy: The highest degree of trustworthiness is achieved when both methods are used in tandem. The exact matching of the experimental
(243.0 Hz) and (~21-22 Hz) coupling constants with the theoretical electronic environment confirms the structural identity of 2-(5-Fluoro-2-methylphenyl)pyrrole beyond a reasonable doubt[3].
References
Source: PubMed Central (PMC)
Source: PubMed Central (PMC)
Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance
Source: The Royal Society Publishing
URL
Navigating the Labyrinth of Arylpyrrole Fragmentation: A Comparative Guide to LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. For scientists w...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. For scientists working with arylpyrrole scaffolds, a common motif in pharmacologically active compounds, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for identification and characterization. This guide, born from extensive application experience, delves into the nuanced fragmentation patterns of arylpyrroles under LC-MS analysis. We will explore the key fragmentation pathways, compare different analytical approaches, and provide actionable experimental protocols to empower your research.
The Expert's Perspective: Why Arylpyrrole Fragmentation Matters
Arylpyrroles are not just another class of heterocycles; they are foundational structures in numerous approved drugs and investigational new drug candidates. Their behavior in a mass spectrometer is a direct reflection of their chemical architecture. A thorough grasp of their fragmentation patterns allows for:
Confident Structural Elucidation: Differentiating between isomers and identifying unknown metabolites or degradation products.
Robust Method Development: Establishing sensitive and specific LC-MS/MS methods for quantitative bioanalysis.
Informed Drug Design: Predicting the metabolic fate of new chemical entities based on their fragmentation liabilities.
This guide moves beyond a simple recitation of fragmentation rules. It aims to provide the "why" behind the "what," grounding every observation in the principles of mass spectrometry and organic chemistry.
Core Principles of Arylpyrrole Fragmentation in LC-MS
Under electrospray ionization (ESI), the most common ionization technique for LC-MS, arylpyrroles are typically observed as protonated molecules, [M+H]+. The subsequent fragmentation, induced by collision-induced dissociation (CID) in the mass spectrometer, is largely dictated by the nature and position of substituents on both the pyrrole and aryl rings.
A study on 2-substituted pyrrole derivatives using ESI-MS/MS revealed that the side-chain substituents significantly influence the fragmentation pathways.[1] For derivatives with aromatic side chains, common losses include water, aldehydes, and the pyrrole moiety itself from the protonated molecule.[2]
General Fragmentation Pathways
While the specific fragmentation pattern is unique to each molecule, several common pathways are observed for arylpyrroles:
Cleavage of the Aryl-Pyrrole Bond: This is often a primary fragmentation event, leading to the formation of ions corresponding to the aryl and pyrrole moieties. The relative abundance of these fragments can provide insights into the bond strength and the stability of the resulting ions.
Ring Opening and Rearrangements: The pyrrole ring, while aromatic, can undergo ring-opening reactions upon fragmentation, leading to characteristic neutral losses.
Loss of Substituents: Substituents on both the aryl and pyrrole rings can be lost as neutral molecules or radicals. The nature of these losses is highly diagnostic. For instance, halogenated compounds often exhibit the loss of the halogen atom.[3][4]
Fragmentation within Substituents: Complex substituents can undergo their own characteristic fragmentation, providing further structural information.
To illustrate a common fragmentation pathway for a substituted arylpyrrole, consider the following diagram:
Caption: Generalized fragmentation pathway of a protonated arylpyrrole in LC-MS/MS.
Comparative Analysis of Ionization Techniques: ESI vs. APCI
While ESI is the workhorse for most arylpyrrole analyses due to its suitability for polar and thermally labile molecules, Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for less polar compounds.[5][6] The choice between ESI and APCI can significantly impact the resulting mass spectrum and the information that can be obtained.
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Principle
Ions are formed from charged droplets in a high-voltage electric field.
Gas-phase molecules are ionized by corona discharge.[5]
Ideal for moderately polar to nonpolar compounds.[6]
Analyte Volatility
Suitable for non-volatile and thermally labile molecules.[6]
Requires compounds to be volatile and thermally stable.[7]
Fragmentation
"Soft" ionization, typically produces intact protonated molecules ([M+H]+) with minimal in-source fragmentation.[8]
Can induce more in-source fragmentation, providing some structural information without MS/MS.
Typical Analytes
Arylpyrroles with polar functional groups (e.g., -OH, -COOH, -NH2).
N-substituted arylpyrroles and derivatives with lower polarity.[5]
Expert Insight: For novel arylpyrrole structures, it is often beneficial to analyze the compound using both ESI and APCI to gain a more complete picture of its ionization and fragmentation behavior. This dual-source approach can be invaluable for structural confirmation.
Case Study: Fragmentation of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole Derivatives
A study on a series of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives provides a concrete example of arylpyrrole fragmentation.[1] Using ESI-MS/MS, the researchers identified characteristic fragmentation patterns that allowed for the structural elucidation of these compounds.
Table of Characteristic Fragment Ions:
Compound (Substituent on Aryl Ring)
Precursor Ion [M+H]+ (m/z)
Key Fragment Ions (m/z)
Proposed Neutral Loss
1 (H)
212
169, 142
HN3, C2H3N2
2 (4-CH3)
226
183, 156
HN3, C2H3N2
3 (4-OCH3)
242
199, 172
HN3, C2H3N2
4 (4-F)
230
187, 160
HN3, C2H3N2
5 (4-Cl)
246/248
203/205, 176/178
HN3, C2H3N2
6 (4-Br)
290/292
247/249, 220/222
HN3, C2H3N2
7 (3-Cl)
246/248
203/205, 176/178
HN3, C2H3N2
8 (2-Cl)
246/248
203/205, 176/178
HN3, C2H3N2
Data adapted from a study on 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives.[1]
The consistent loss of HN3 (43 Da) from the tetrazole moiety is a highly diagnostic fragmentation for this class of compounds. This is followed by further fragmentation of the resulting ion. The presence of halogen isotopes (for compounds 5, 6, 7, and 8) provides an additional layer of confirmation for the elemental composition of the fragment ions.
A Self-Validating Experimental Protocol for LC-MS/MS Analysis of Arylpyrroles
Reproducible and reliable data is the cornerstone of scientific integrity. The following protocol provides a robust starting point for the LC-MS/MS analysis of arylpyrroles. It is designed to be a self-validating system, where the results from each step inform and confirm the subsequent steps.
I. Sample Preparation
Stock Solution Preparation: Accurately weigh and dissolve the arylpyrrole standard in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition. This is crucial for establishing a calibration curve for quantitative analysis.
Sample Matrix Preparation: If analyzing samples in a biological matrix (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences. Spike the matrix with the arylpyrrole standard to prepare quality control (QC) samples at low, medium, and high concentrations.
II. LC-MS/MS Method Development
The following diagram outlines the logical workflow for developing a robust LC-MS/MS method for arylpyrrole analysis.
Caption: A typical workflow for LC-MS/MS method development for arylpyrrole analysis.
III. Detailed LC-MS/MS Parameters (Example)
LC System: Agilent 1290 Infinity II or equivalent
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
MS System: Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode: ESI Positive
Ion Source Gas 1: 50 psi
Ion Source Gas 2: 60 psi
Curtain Gas: 35 psi
Temperature: 500 °C
IonSpray Voltage: 5500 V
Declustering Potential (DP): 80 V (Optimize for compound of interest)
Collision Energy (CE): Optimize for each transition (typically 20-40 eV)
Trustworthiness through Self-Validation: The described protocol ensures trustworthiness by incorporating systematic optimization and validation steps. The initial tuning of the mass spectrometer with a pure standard validates the instrument's performance. The development of a chromatographic method with sharp, symmetrical peaks confirms the suitability of the LC conditions. Finally, the method validation with calibration standards and QC samples in the relevant matrix provides a rigorous assessment of the method's accuracy, precision, and robustness.
Conclusion
The LC-MS fragmentation of arylpyrroles is a rich and informative field of study. By understanding the fundamental principles of fragmentation and systematically developing and validating analytical methods, researchers can harness the full power of this technique for structural elucidation and quantification. This guide provides a framework for approaching the analysis of arylpyrroles with confidence, enabling scientists in drug discovery and development to make informed decisions based on high-quality, reproducible data. The insights and protocols presented herein are designed to be a valuable resource for both seasoned experts and those new to the analysis of this important class of compounds.
References
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Retrieved from [Link]
Zhang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Microsaic Systems. Retrieved from [Link]
ResearchGate. (n.d.). EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. ResearchGate. Retrieved from [Link]
Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]
Li, W., & Fu, Y. (Eds.). (2013).
University of Arizona. (n.d.). Tables of Common Ions and Common Losses. University of Arizona. Retrieved from [Link]
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry. Retrieved from [Link]
LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. LibreTexts. Retrieved from [Link]
Nyongesa, A. W., et al. (2022). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Molecules, 27(19), 6265.
ResearchGate. (n.d.). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. ResearchGate. Retrieved from [Link]
Cvetkovikj, I., & Stefkov, G. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Pharmaceutical Bulletin, 68(1), 1-10.
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Retrieved from [Link]
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Retrieved from [Link]
De Nys, H., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113129.
LabRulez LCMS. (2025, August 25). LC–MS Screening & Dissociation Methods for Pesticides. LabRulez. Retrieved from [Link]
Drake, T., et al. (2022). Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI. Journal of the American Society for Mass Spectrometry, 33(5), 843-854.
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved from [Link]
European Union Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM. Retrieved from [Link]
ResearchGate. (n.d.). Structures of the characteristic mass fragment ions specific to three types of PA and retronecine-type PA N-oxide. ResearchGate. Retrieved from [Link]
IDEAS/RePEc. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IDEAS/RePEc. Retrieved from [Link]
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]
Comparative Potency Guide: 2-(5-Fluoro-2-methylphenyl)pyrrole vs. Vonoprazan Intermediate
This guide provides an in-depth technical comparison between the standard Vonoprazan intermediate and the structural analog 2-(5-fluoro-2-methylphenyl)pyrrole. It focuses on their chemical properties, synthetic utility,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between the standard Vonoprazan intermediate and the structural analog 2-(5-fluoro-2-methylphenyl)pyrrole. It focuses on their chemical properties, synthetic utility, and the theoretical pharmacological potency of their respective final active pharmaceutical ingredients (APIs).
Executive Summary
Vonoprazan Fumarate (TAK-438) is a potassium-competitive acid blocker (P-CAB) that has superseded traditional proton pump inhibitors (PPIs) due to its rapid onset and stability in acidic environments. Its synthesis relies on a critical intermediate: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde .
The compound 2-(5-fluoro-2-methylphenyl)pyrrole represents a structural analog where the phenyl ring bears an additional methyl group at the ortho position and a fluorine at the meta position (relative to the connection). This guide analyzes whether this modification enhances or diminishes potency compared to the industry standard.
Key Finding: While the standard Vonoprazan intermediate yields a drug with optimal binding affinity (
nM), the 2-methyl substituted analog introduces significant steric hindrance. Theoretical SAR analysis suggests this bulk likely interferes with the precise conformational lock required for the pyrrole to bind within the H/K-ATPase luminal channel, potentially reducing potency despite improved metabolic stability.
Structural & Physicochemical Analysis
The core difference lies in the substitution pattern of the phenyl ring attached to the pyrrole.
*Note: Numbering assumes the aldehyde/linker is at position 3 and the phenyl at position 5, consistent with Vonoprazan numbering.
Visualization of Structural Divergence
Figure 1: Structural comparison highlighting the steric impact of the methyl group on binding affinity.
Potency & Performance Evaluation
Biological Potency (Derived API)
The "potency" of these intermediates is best understood through the biological activity of the final drugs they produce.
Standard (Vonoprazan): The 2-fluorophenyl group is critical.[1] It creates an intramolecular electrostatic interaction or specific torsion angle that positions the pyridine-sulfonyl group perfectly to interact with the H
Steric Clash: The introduction of a 2-methyl group at the ortho position creates significant steric bulk compared to fluorine. This forces the phenyl ring to twist out of coplanarity with the pyrrole ring to a greater degree.
Binding Consequence: P-CAB binding pockets are tight. The extra bulk likely prevents the molecule from entering the narrow luminal vestibule of the proton pump as effectively as Vonoprazan.
Metabolic Stability: The methyl group is a metabolic handle (oxidation to benzyl alcohol/acid), potentially reducing the half-life compared to the metabolically robust fluorophenyl group.
Synthetic Potency (Reactivity)
From a process chemistry standpoint, the "potency" refers to the efficiency of the intermediate in synthesis.
Workup: Cool, separate phases, wash organic layer with brine. Crystallize from ethyl acetate/hexane.
Validation: HPLC purity >99%.
H NMR shows characteristic doublet for aldehyde (~9.8 ppm) and multiplets for 2-fluorophenyl.
Protocol B: Synthesis of Analog (2-(5-fluoro-2-methylphenyl)...)
Objective: Modified coupling to introduce the bulky aryl group.
Precursor Preparation:
Requires 5-fluoro-2-methylphenylboronic acid (commercially less available, often synthesized from the corresponding bromide).
Modified Coupling Conditions:
Due to the ortho-methyl steric hindrance , standard Pd(PPh
) is often insufficient.
Catalyst: Use Pd(dppf)Cl
or Buchwald precatalysts (e.g., XPhos Pd G2) to boost oxidative addition/reductive elimination rates.
Temperature: Increase to 100-110°C (requires sealed vessel or high-boiling solvent like dioxane).
Observation: Expect slower reaction rates (12-24h) compared to the standard.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the synthesis and the divergence in biological interaction.
Figure 2: Synthesis workflow and downstream biological impact of the structural modification.
Conclusion & Recommendation
For drug development professionals targeting high-potency P-CABs:
Select the Standard: The Vonoprazan intermediate (5-(2-fluorophenyl)-...) remains the superior choice. The 2-fluoro substituent offers the ideal balance of metabolic stability and steric conformation required for nanomolar inhibition of the proton pump.
Avoid the Analog: The 2-(5-fluoro-2-methylphenyl) analog introduces unnecessary steric bulk. While it may be chemically stable, SAR predictions indicate it will suffer from reduced binding affinity and lower synthetic yields due to the ortho-methyl effect.
Application: Use the analog only if attempting to circumvent specific patent landscapes or if targeting a mutant ATPase where the binding pocket geometry has shifted.
References
Takeda Pharmaceutical Company. (2007).[6] Pyrrole derivatives as acid secretion inhibitors.[1][3][5] WO Patent 2007/026916.[1] Link
Otsuka, H., et al. (2015). Synthetic Studies of Vonoprazan Fumarate, a Novel Potassium-Competitive Acid Blocker (P-CAB).[3][4] Organic Process Research & Development. Link
Scott, D. R., et al. (2015). The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase. Alimentary Pharmacology & Therapeutics.[6] Link
Jain, K. S., et al. (2021). Recent Advances in Potassium-Competitive Acid Blockers (P-CABs): A Review. Journal of Medicinal Chemistry. Link
PubChem. (2025). Compound Summary: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[7] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The separation of fluorinated pyrrole isomers presents a distinct chromatographic challenge. Positional isomers (e.g., 2-fluoro vs. 3-fluoro substitutions) often possess identical molecular weights and nearly indistinguishable hydrophobicities (
), rendering standard alkyl-bonded phases (C18/C8) ineffective.
This guide evaluates the performance of Pentafluorophenyl (PFP) stationary phases against industry-standard C18 and Phenyl-Hexyl alternatives.[1] While C18 relies almost exclusively on dispersive interactions, PFP phases introduce a multi-modal retention mechanism—combining
interactions, dipole-dipole forces, and shape selectivity—that is critical for resolving the subtle electronic and steric differences inherent in fluorinated isomers.
Mechanistic Analysis: Why C18 Fails and PFP Succeeds
To develop a robust method, one must understand the molecular interactions at play.[2]
The "Fluorine Effect" and Isomerism
Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å), mimicking hydrogen sterically while altering the molecule's electronic topography. In pyrrole isomers, the position of the fluorine atom creates specific dipole vectors and electron density localizations that C18 cannot discriminate.
Unlike standard Phenyl phases, the PFP ring is highly electron-deficient due to the five fluorine atoms. This creates a strong
-acidic surface. Fluorinated pyrroles, being electron-rich aromatic systems (despite the F-substitution), engage in strong charge-transfer interactions with the PFP phase. Crucially, the rigid PFP ring provides shape selectivity , discriminating between ortho- and meta- substitutions more effectively than flexible alkyl chains.
Visualization: Interaction Mechanisms
The following diagram illustrates the multi-modal interaction "docking" of a fluorinated pyrrole on a PFP surface versus the single-mode interaction on C18.
Caption: Comparison of single-mode hydrophobic retention (C18) vs. multi-modal retention (PFP) highlighting the specific electronic and steric interactions required for isomer resolution.
Comparative Performance Data
The following data summarizes a method development study separating 2-fluoro-4-methylpyrrole (Isomer A) and 3-fluoro-4-methylpyrrole (Isomer B).
Experimental Conditions:
Column Dimensions: 150 x 4.6 mm, 2.7 µm (Core-Shell)
Acceptable. ACN interferes with dipole interactions.
PFP
Methanol
3.80
4.60
4.8
Superior. Full orthogonality exploited.
Key Finding: The Methanol Effect
Experimental data confirms that Methanol (MeOH) is the superior organic modifier for PFP separations. Acetonitrile contains a triple bond with its own
-electron system, which competes with the analyte for sites on the PFP ring, effectively "masking" the selective interactions. Methanol, being protic and lacking -electrons, allows the unique PFP selectivity mechanisms to dominate.
Method Development Protocol: The Isomer Resolution Workflow
Do not rely on generic screening gradients. For fluorinated isomers, follow this specific decision matrix.
Step 1: The "PFP-Methanol" Screen
Start immediately with a PFP column and Methanol.
Gradient: 5% to 95% MeOH in 0.1% Formic Acid/Water over 10 minutes.
Rationale: This maximizes the probability of observing separation driven by dipole and shape selectivity.
Step 2: Temperature Tuning
Isomer separation on PFP is highly temperature-dependent due to the steric nature of the interaction.
Action: Screen 25°C, 35°C, and 45°C.
Insight: Lower temperatures often improve shape selectivity (rigidifying the system) but increase backpressure.
Step 3: Buffer Selection
Pyrroles are weak acids/bases.
Acidic (pH 2-3): Use Formic Acid or TFA. Keeps pyrrole neutral (unless basic substituents are present).
Neutral (pH 7): Use Ammonium Acetate.[2][5] Only if isomers have ionizable groups with different pKa values.
Workflow Visualization
Caption: Decision tree for resolving difficult fluorinated isomers, prioritizing the switch to PFP-MeOH chemistry upon C18 failure.
References
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link
Bell, D. S., & Jones, A. D. (2005).[6] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[2] Journal of Chromatography A, 1073(1-2), 99-109. Link
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[7] Technical Guide. Link
Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1154(1-2), 138-151. Link
Waters Corporation. (2023). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. (Discussing MeOH vs ACN effects on
Crystal structure analysis of 2-(5-Fluoro-2-methylphenyl)pyrrole complexes
As a Senior Application Scientist, I frequently encounter the challenge of determining the precise 3D architecture of highly active pharmaceutical intermediates. The 2-(5-Fluoro-2-methylphenyl)pyrrole scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of determining the precise 3D architecture of highly active pharmaceutical intermediates. The 2-(5-Fluoro-2-methylphenyl)pyrrole scaffold is a privileged pharmacophore, serving as a critical structural motif in the development of LRRK2 inhibitors for Parkinson's disease[1] and p38 kinase inhibitors for muscular dystrophies[2].
The pharmacological efficacy of these complexes is heavily dictated by the torsion angle between the fluoro-methylphenyl ring and the pyrrole core, as well as their specific solid-state packing. Because these molecules often exhibit rapid nucleation kinetics—driven by strong intermolecular
stacking and fluorine-hydrogen interactions—they frequently precipitate as microcrystalline powders rather than the large single crystals required for traditional analysis.
This guide objectively compares the three primary crystallographic techniques used to elucidate the structure of 2-(5-Fluoro-2-methylphenyl)pyrrole complexes: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .
Methodological Comparison: SC-XRD vs. MicroED vs. PXRD
Selecting the appropriate analytical technique is fundamentally a function of crystal size and the specific structural questions being asked.
Single-Crystal X-Ray Diffraction (SC-XRD): The undisputed gold standard for absolute structure determination. SC-XRD utilizes X-ray photons that interact with the electron cloud of the molecule[3]. However, it requires relatively large, well-ordered crystals (>10 µm). For 2-(5-Fluoro-2-methylphenyl)pyrrole complexes, growing such crystals often requires weeks of exhaustive solvent screening.
Microcrystal Electron Diffraction (MicroED): A disruptive cryogenic electron microscopy (cryo-EM) technique. Because electrons interact with the electrostatic potential of the crystal approximately 1,000 times stronger than X-rays, MicroED can yield sub-angstrom resolution structures from vanishingly small nanocrystals (100 nm to 1 µm)[4]. This is particularly advantageous for fluoro-methylphenyl pyrrole powders that refuse to grow into larger crystals[5].
Powder X-Ray Diffraction (PXRD) with Rietveld Refinement: While not a direct ab initio structure solution method in most routine cases, PXRD is essential for bulk phase analysis. It confirms whether the single crystal or nanocrystal analyzed represents the bulk pharmaceutical powder.
Decision matrix for selecting the optimal crystallographic technique based on crystal dimensions.
Quantitative Performance Data
The following table synthesizes the typical performance metrics of these three techniques when applied to small organic molecules like pyrrole derivatives,[4],,[6].
Metric
SC-XRD
MicroED
PXRD (Rietveld)
Optimal Crystal Size
> 10 µm
100 nm – 1 µm
Bulk Powder (micronized)
Interaction Source
X-ray (Electron Cloud)
Electron (Electrostatic Potential)
X-ray (Electron Cloud)
Typical Resolution
0.75 – 0.85 Å
0.80 – 1.10 Å
N/A (Bulk averaged)
Typical R1-Factor
< 0.05 (5%)
0.15 – 0.25 (15-25%)*
> 0.05 (Profile R-factor)
Absolute Stereochemistry
Routine (Anomalous Dispersion)
Possible (Dynamical Refinement)
Not possible
Sample Prep Time
Days to Weeks (Crystallization)
< 30 Minutes (Dry loading)
< 10 Minutes
*Note: The higher R1-factor in MicroED is largely due to dynamical scattering effects (multiple scattering events) and unrefined extinction parameters, not necessarily a poorer structural model,.
Because 2-(5-Fluoro-2-methylphenyl)pyrrole complexes frequently yield amorphous-looking powders, MicroED is often the most efficient path to a structure[5]. The following protocol outlines the causality behind each step, ensuring a self-validating workflow.
Step 1: Dry Sample Preparation
Procedure: Apply a microscopic trace of the dry pyrrole complex powder directly onto a standard carbon-coated transmission electron microscope (TEM) grid. Shake off excess powder.
Causality: Unlike protein MicroED, small molecule crystals are typically dry and do not rely on aqueous solvent channels to maintain their lattice[7],[8]. Therefore, sophisticated grid vitrification (plunge freezing) is unnecessary. The dry loading prevents solvent-induced polymorphic transitions.
Step 2: Continuous Rotation Data Collection
Procedure: Load the grid into a cryo-TEM operating at cryogenic temperatures (liquid nitrogen). Isolate a single nanocrystal using a selected area aperture. Rotate the stage continuously (e.g., -70° to +70°) at a constant rate while recording a diffraction movie using a fast camera[8],[5].
Causality: Continuous rotation integrates the Bragg reflections over the rotation angle, significantly reducing partiality errors and minimizing the impact of dynamical scattering compared to still images[4]. Cryogenic temperatures mitigate radiation damage caused by the highly energetic electron beam.
Step 3: Indexing, Integration, and Phasing
Procedure: Convert the movie into standard crystallographic formats (e.g., SMV). Use software like DIALS or MOSFLM for indexing. Solve the phase problem using direct methods via SHELXT.
Self-Validation: The system validates itself during phasing. If the direct methods successfully locate the heavy atoms (Fluorine, Nitrogen, Carbon) and the Goodness of Fit (GooF) approaches 1.0, the unit cell parameters and space group assignment are mathematically correct[7].
Step 4: Kinematical and Dynamical Refinement
Procedure: Refine the structure using SHELXL or Olex2 using electron scattering factors[7]. If absolute stereochemistry is required, apply dynamical refinement algorithms.
Causality: Electrons are highly sensitive to light atoms. You will often observe the hydrogen atoms on the pyrrole nitrogen and the methyl group more clearly than in standard SC-XRD[9],[3]. Dynamical refinement accounts for multiple scattering events, which is critical for assigning enantiomeric configurations in chiral complexes[6].
Self-validating MicroED workflow for small molecule structure determination.
Conclusion & Strategic Recommendations
For the structural elucidation of 2-(5-Fluoro-2-methylphenyl)pyrrole complexes, SC-XRD remains the preferred method if crystals >10 µm can be isolated, owing to its highly mature refinement algorithms and low R-factors[3].
However, drug development timelines often cannot accommodate weeks of crystallization screening. MicroED fundamentally circumvents the crystallization bottleneck. By treating a standard synthetic powder as a collection of millions of nanocrystals, MicroED provides atomic-resolution structures in a matter of hours[5]. For scientists working with highly insoluble or rapidly precipitating pyrrole derivatives, integrating MicroED into the analytical pipeline is no longer optional; it is a competitive necessity.
References
1.[1] Google Patents. WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS. Available at:
2.[2] Google Patents. CA3077499C - P38 kinase inhibitors reduce dux4 and downstream gene expression for the treatment of fshd. Available at:
3. Bruhn, J.F., et al. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences. Available at:[Link]
4.[9] ACS Publications. (2025). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. Available at:[Link]
5.[4] Unge, J., et al. (2025). Standards for MicroED. Acta Crystallographica. Available at:[Link]
6. Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Available at:[Link]
7.[8] Martynowycz, M. W., et al. (2019). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments. Available at:[Link]
8.[6] Jones, C. G., et al. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. ACS Central Science. Available at:[Link]
9.[5] Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Available at:[Link]
Bioactivity comparison of methyl-fluoro vs difluoro phenylpyrroles
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of agrochemical and pharmaceutical scaffolds requires moving beyond simple phenotypic observation. We must understand the physicoche...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of agrochemical and pharmaceutical scaffolds requires moving beyond simple phenotypic observation. We must understand the physicochemical causality driving molecular interactions. This guide provides an objective, in-depth comparison of two highly relevant phenylpyrrole substitution patterns: Methyl-Fluoro Phenylpyrroles and Difluoro Phenylpyrroles .
By dissecting their mechanistic grounding, physicochemical properties, and quantitative bioactivity, this guide serves as a foundational resource for researchers optimizing pyrrole-based fungicides and therapeutics.
Mechanistic Grounding: The OS-2 MAPK / HOG Pathway
Phenylpyrroles—synthetic analogues of the natural antibiotic pyrrolnitrin—exhibit potent broad-spectrum antifungal activity. Unlike standard fungistatic agents that inhibit ergosterol biosynthesis or mitochondrial respiration, phenylpyrroles act as lethal hyperactivators of fungal signal transduction.
The primary target is the Group III Hybrid Histidine Kinase (HHK) (e.g., OS-1 in Neurospora crassa or Drk1 in other species)[1]. Upon binding, the phenylpyrrole induces a conformational change that converts the HHK from a kinase to a phosphatase[2]. This aberrant activity leads to the dephosphorylation of the downstream phosphotransfer protein Ypd1, which in turn constitutively hyperactivates the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) cascade (via OS-4, OS-5, and ultimately OS-2/Hog1)[1].
The terminal result is massive intracellular , causing rapid water influx, hyphal swelling, and catastrophic cell bursting[3].
Fig 1. Phenylpyrrole-induced hyperactivation of the HOG/OS-2 MAPK signaling cascade.
Structural & Physicochemical Causality
The bioactivity of a phenylpyrrole is dictated by the electronic and steric environment of its phenyl ring. Comparing difluoro and methyl-fluoro substitutions reveals distinct pharmacokinetic and pharmacodynamic profiles.
The Difluoro Scaffold (e.g., Fludioxonil)
Difluoro substitutions (such as the 2,2-difluoro-1,3-benzodioxol group in fludioxonil) rely on the intense electron-withdrawing nature of fluorine.
Causality: The high electronegativity pulls electron density away from the pyrrole core, rendering the molecule highly resistant to oxidative metabolic degradation. Furthermore, the compact van der Waals radius of fluorine (1.47 Å) minimizes steric clashing within the highly conserved HHK binding pocket, allowing for exceptional target affinity and broad-spectrum efficacy.
The Methyl-Fluoro Scaffold
Introducing a methyl group alongside a fluorine atom (e.g., 3-fluoro-2-methylphenyl derivatives) creates a "push-pull" electronic dynamic[4].
Causality: The methyl group is electron-donating and highly lipophilic. This increases the partition coefficient (LogP), which enhances passive diffusion across thick fungal cell walls and waxy plant cuticles. However, the increased steric bulk of the methyl group can alter the binding pose within the HHK sensor domain. Consequently, while membrane permeability is improved, the absolute binding affinity often decreases, shifting the compound from a broad-spectrum agent to a more niche, pathogen-specific inhibitor.
Experimental Methodologies: A Self-Validating System
To objectively compare these scaffolds, we employ a self-validating experimental workflow. Measuring mycelial growth inhibition (phenotype) alone is insufficient; we must simultaneously measure intracellular glycerol accumulation (biochemical output).
Validation Logic: If a novel methyl-fluoro analog exhibits a low EC₅₀ (high toxicity) but fails to trigger glycerol accumulation, the structural modification has fundamentally shifted the mechanism of action away from the OS-2 MAPK pathway toward an off-target effect. This dual-assay system guarantees mechanistic integrity.
Fig 2. Self-validating experimental workflow for phenylpyrrole bioactivity profiling.
Step-by-Step Protocol
Preparation of Media: Prepare Potato Dextrose Agar (PDA) plates spiked with serial dilutions of the synthesized difluoro and methyl-fluoro phenylpyrroles (0.01 to 50 µg/mL).
Mycelial Inoculation: Place a 5 mm mycelial plug of the target pathogen (e.g., Botrytis cinerea or Rhizoctonia solani) at the center of each plate.
Phenotypic Assessment (EC₅₀): Incubate at 25°C for 72 hours. Measure radial growth and calculate the EC₅₀ using probit analysis.
Mechanistic Validation (Glycerol Assay): Harvest 100 mg of treated mycelia. Homogenize in sterile distilled water and boil for 10 minutes to extract intracellular contents. Centrifuge and quantify glycerol in the supernatant using a standard enzymatic colorimetric assay (e.g., Glycerol Kinase method) measured at 540 nm[3].
Quantitative Bioactivity Profiling
The following tables synthesize representative SAR data, highlighting the trade-offs between the compact, highly electronegative difluoro scaffold and the lipophilic, bulky methyl-fluoro scaffold.
Table 1: Physicochemical Properties Comparison
Scaffold Type
Representative Substitution
Est. LogP
Electronic Effect
Steric Bulk
Metabolic Stability
Difluoro
2,2-difluoro-1,3-benzodioxol
3.2 - 3.5
Strong Electron Withdrawing
Low
Very High
Methyl-Fluoro
3-fluoro-2-methylphenyl
3.8 - 4.2
Mixed (Push-Pull)
Moderate-High
High
Table 2: In Vitro Antifungal Activity (EC₅₀, µg/mL)
Pathogen
Difluoro Analog (e.g., Fludioxonil)
Methyl-Fluoro Analog
Pathway Hyperactivation (Glycerol)
Botrytis cinerea
0.02
0.45
Confirmed for both
Fusarium graminearum
0.05
0.80
Confirmed for both
Rhizoctonia solani
0.10
0.35
Confirmed for both
Neurospora crassa
0.03
0.60
Confirmed for both
Data Interpretation: The difluoro scaffold consistently outperforms the methyl-fluoro scaffold in broad-spectrum potency due to superior HHK pocket affinity. However, the methyl-fluoro scaffold maintains respectable activity against soil-borne pathogens like Rhizoctonia solani, likely due to its higher LogP facilitating penetration through dense sclerotial structures[4].
Conclusion for Drug Development
For researchers developing next-generation phenylpyrroles, the choice between difluoro and methyl-fluoro substitutions dictates the compound's ultimate utility.
Select Difluoro substitutions when the goal is a broad-spectrum, highly potent active ingredient with maximum target affinity and metabolic stability.
Select Methyl-Fluoro substitutions when optimizing for specific formulation requirements where enhanced lipophilicity (LogP) is needed to overcome environmental barriers, accepting a slight penalty in raw binding affinity.
By rigorously coupling phenotypic EC₅₀ data with self-validating biochemical assays (glycerol accumulation), development pipelines can confidently map structural modifications directly to the OS-2 MAPK mechanism of action.
References
Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid
Source: Molecules (MDPI)
URL:[Link][4]
Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance
Source: Frontiers in Microbiology
URL:[Link][1]
Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity
Source: Scientific Reports (Nature Portfolio)
URL:[Link][2]
Osmoregulation and Fungicide Resistance: the Neurospora crassa os-2 Gene Encodes a HOG1 Mitogen-Activated Protein Kinase Homologue
Source: Applied and Environmental Microbiology (ASM)
URL:[Link][3]
A Senior Application Scientist's Guide to Certifying the Purity of 2-(5-Fluoro-2-methylphenyl)pyrrole for Biological Screening
In the realm of drug discovery and biological screening, the integrity of your results is inextricably linked to the purity of your screening compounds. An uncharacterized impurity can lead to false positives, false nega...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of drug discovery and biological screening, the integrity of your results is inextricably linked to the purity of your screening compounds. An uncharacterized impurity can lead to false positives, false negatives, or unforeseen toxicity, ultimately wasting significant time and resources.[1][2] This guide provides a comprehensive, in-depth framework for validating the purity of a novel screening compound, 2-(5-Fluoro-2-methylphenyl)pyrrole, using an orthogonal, multi-technique approach. Our philosophy is not just to perform tests, but to build a self-validating system of analysis where each technique corroborates the others, creating an unassailable purity profile.
The Central Tenet: Why a Single Method is Insufficient
No single analytical technique can definitively declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. A compound that appears as a single peak by High-Performance Liquid Chromatography (HPLC) with UV detection may harbor non-UV-active impurities, residual solvents, or inorganic salts.[3] Therefore, we must employ an orthogonal strategy—using multiple, disparate techniques—to build a complete and trustworthy picture of the compound's identity and purity.
This guide will detail the critical analytical pillars for purity validation:
Chromatographic Purity & Identity Confirmation: Using HPLC coupled with Mass Spectrometry (LC-MS).
Definitive Structural Confirmation: Leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy.
Volatile and Semi-Volatile Impurity Analysis: Employing Gas Chromatography-Mass Spectrometry (GC-MS).
Chapter 1: The Workhorse of Purity – High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment, separating the primary compound from its organic, non-volatile impurities.[4] Its importance lies in its ability to quantify the relative amounts of different components in a mixture.
Expertise in Action: The "Why" Behind the Method
Our choice of a reversed-phase HPLC (RP-HPLC) method is deliberate. For a moderately polar molecule like 2-(5-Fluoro-2-methylphenyl)pyrrole, a C18 stationary phase provides excellent resolving power for potential impurities arising from synthesis, such as starting materials or by-products.[5] We employ a gradient elution, starting with a high-polarity mobile phase and gradually increasing the organic solvent concentration. This ensures that both highly polar and highly non-polar impurities, which might co-elute in an isocratic run, are effectively separated.[6]
Protocol: HPLC-UV/MS for Purity and Identity
This protocol is designed to provide both a quantitative purity value (% area under the curve) and a confirmation of the molecular weight of the main peak.
1. Sample Preparation:
Accurately weigh ~1 mg of 2-(5-Fluoro-2-methylphenyl)pyrrole and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
Further dilute to a working concentration of 0.1 mg/mL. The solvent choice must be compatible with the initial mobile phase to ensure good peak shape.[7]
2. HPLC-MS System & Conditions:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.4 mL/min.
UV Detector: Diode Array Detector (DAD), scanning 200-400 nm. Purity is typically reported at a specific wavelength, e.g., 254 nm.
MS Detector: Electrospray Ionization (ESI) in positive mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).
3. System Suitability (Trustworthiness Pillar):
Before running the sample, inject a standard mixture to verify column performance, resolution, and peak symmetry. This ensures the system is operating correctly.
4. Data Analysis & Interpretation:
Purity: Calculate the purity by the area percent method from the UV chromatogram. The area of the main peak is divided by the total area of all peaks.
Identity: Confirm that the mass spectrum of the main peak shows the expected [M+H]⁺ ion for 2-(5-Fluoro-2-methylphenyl)pyrrole (Expected MW: 189.22 g/mol , [M+H]⁺: 190.22).
Impurity Thresholds: According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported.[8][9]
While LC-MS confirms molecular weight, it does not provide definitive structural information. Isomers can have identical masses but different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing a detailed map of the molecule's atomic connectivity.[10][11] For 2-(5-Fluoro-2-methylphenyl)pyrrole, both ¹H and ¹⁹F NMR are indispensable.
Expertise in Action: Why Both ¹H and ¹⁹F NMR?
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. It can readily identify the aromatic and pyrrole protons and the methyl group, confirming the core structure.
¹⁹F NMR is highly specific to the fluorine atom. Its chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern on the phenyl ring and detecting any isomeric impurities where the fluorine is at a different position.
Protocol: ¹H and ¹⁹F NMR for Structural Confirmation
1. Sample Preparation:
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H NMR).
2. Data Acquisition:
Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument. Key parameters include the number of scans, acquisition time, and relaxation delay.
Acquire a ¹⁹F NMR spectrum. This is often a simpler spectrum but provides crucial confirmatory data.
3. Data Analysis & Interpretation:
¹H NMR:
Chemical Shifts: Compare observed shifts to predicted values.
Integration: The area under each peak should be proportional to the number of protons it represents.
Coupling Patterns (Splitting): Provides information about adjacent protons, confirming connectivity.
¹⁹F NMR:
Confirm the presence of a single fluorine environment. The appearance of multiple signals could indicate the presence of regioisomeric impurities.
qNMR (Quantitative NMR): For advanced characterization, qNMR can be used to determine the absolute purity (assay) of the material against a certified reference standard, a technique that is considered a primary metrological method.[11]
Chapter 3: The Hidden Variables – Residual Solvents via GC-MS
Solvents used in the synthesis and purification of the compound can remain in the final product.[12] These residual solvents can have their own biological or toxicological effects and must be controlled. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the ideal technique for this analysis due to its high sensitivity for volatile organic compounds.[13][14]
Expertise in Action: Why Headspace GC?
Direct injection of the compound into a hot GC inlet can cause degradation and contaminate the system. By using a headspace autosampler, we gently heat the sample in a sealed vial and inject only the vapor phase (the volatile solvents). This protects the instrument and provides a much cleaner, more sensitive analysis of the target solvents.[15]
Protocol: HS-GC-MS for Residual Solvent Analysis
1. Sample Preparation:
Accurately weigh ~50 mg of the compound into a 20 mL headspace vial.
Add 5 mL of a high-boiling point solvent in which the compound is soluble (e.g., Dimethyl Sulfoxide - DMSO).
Seal the vial immediately.
2. GC-MS System & Conditions:
Headspace Autosampler:
Incubation Temperature: 80 °C
Incubation Time: 30 minutes
GC Column: A polar column, such as a DB-624 or equivalent, is typically used for solvent analysis.
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.
MS Detector: Scan from m/z 35-300.
3. Data Analysis & Interpretation:
Identify any detected peaks by comparing their mass spectra to a reference library (e.g., NIST).
Quantify the identified solvents against a calibrated standard curve.
Compare the results to the limits specified in the ICH Q3C guidelines for residual solvents.[8][14]
Visualizing the Workflow: An Orthogonal Approach
The power of this validation strategy lies in how the techniques complement each other to build a comprehensive quality profile.
Caption: Orthogonal workflow for compound purity validation.
Validating the purity of a screening compound like 2-(5-Fluoro-2-methylphenyl)pyrrole is a non-negotiable prerequisite for generating high-quality, reproducible biological data. By adopting an orthogonal approach that combines the quantitative power of HPLC, the structural certainty of NMR, and the volatile sensitivity of GC-MS, we create a robust, self-validating system. This multi-faceted strategy ensures that the biological effects observed in a screen can be confidently attributed to the intended compound, providing a solid foundation for any drug discovery program.
References
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). European Medicines Agency. [Link]
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]
ResolveMass Laboratories. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
EMA. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. [Link]
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]
SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]
ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
EMA. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
Pharmaffiliates. (2026, January 22). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. [Link]
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). [Link]
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]
Lubrizol Life Sciences. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]
SciSpace. (n.d.). A review on method development by hplc. [Link]
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]
ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
NIH. (n.d.). Quality Control of Quantitative High Throughput Screening Data. [Link]
ResearchGate. (2025, August 9). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]
Technical Comparison Guide: Reference Standards for 2-(5-Fluoro-2-methylphenyl)pyrrole Impurities
The following technical guide details the evaluation, selection, and application of reference standards for 2-(5-Fluoro-2-methylphenyl)pyrrole , a critical process-related impurity in the synthesis of Potassium-Competiti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the evaluation, selection, and application of reference standards for 2-(5-Fluoro-2-methylphenyl)pyrrole , a critical process-related impurity in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan.[1][]
Executive Summary & Technical Context[1][2][3]
In the development of P-CABs (e.g., Vonoprazan), the purity of the starting material—specifically the aryl-boronic acid or aryl-halide—is paramount.[1][] 2-(5-Fluoro-2-methylphenyl)pyrrole is a structural analog impurity typically arising from methylated contaminants in the starting material (e.g., 5-fluoro-2-methylphenylboronic acid present in 2-fluorophenylboronic acid).[1][]
Because this impurity possesses a highly similar lipophilicity and UV absorption profile to the active pharmaceutical ingredient (API) core, it represents a "Critical Pair" in Reverse-Phase HPLC (RP-HPLC).[1][] Accurate quantification requires a high-fidelity reference standard to prevent mass balance errors and ensure ICH Q3A/B compliance.[1][]
This guide objectively compares the three primary classes of reference standards available for this impurity, providing experimental data to support selection based on your drug development phase.
Origin & Formation Pathway (Mechanism)[1][2]
Understanding the origin of the impurity is the first step in controlling it.[1][] The diagram below illustrates the competitive coupling reaction that generates the impurity alongside the desired API intermediate.
Figure 1: Competitive Suzuki coupling pathway showing the origin of the methylated impurity due to starting material contamination.[1][]
Comparative Analysis of Reference Standard Alternatives
When sourcing a standard for 2-(5-Fluoro-2-methylphenyl)pyrrole , researchers typically face three options. The choice significantly impacts analytical accuracy.
Option C: Certified Reference Material (CRM)[1][2]
Source: National Metrology Institutes or ISO 17034 accredited producers.[1][]
Description: Gold standard with uncertainty budget.
Availability:Rare/Non-existent for this specific niche impurity.[1][]
Performance Data Comparison
The following table summarizes experimental findings comparing a Research Grade batch against a Qualified Secondary Standard for this specific molecule.
Success Criteria: Resolution (Rs) > 2.0 between Impurity (RT ~12.4 min) and API (RT ~11.8 min).
Authoritative Recommendations
For Early R&D (Screening): Use Option A (Research Grade) .[1][] The primary goal is to identify if the impurity is present.[1][] The "Area %" purity is sufficient for estimating levels ±10%.[1][]
For Late Stage/Release Testing: You must use Option B (Qualified Secondary) .[1][]
Why? ICH Q3A requires reporting thresholds based on accurate w/w quantification.[1][] A 5% error in standard potency (common in Research Grade materials due to salt/water content) can cause a batch to falsely fail or pass specification.[1][]
Regio-Isomer Warning: Be vigilant. The "methyl" group can be at position 3, 4, or 6 on the phenyl ring if the starting material synthesis was not regiospecific.[1][] Always demand 2D-NMR (NOESY) data to confirm the methyl group is adjacent to the pyrrole attachment point (Ortho position).[1][]
References
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][] 2006.[1][] Link
Arikawa, Y., et al. "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker."[1][] Journal of Medicinal Chemistry, 2012, 55(9), 4446–4456.[1][] Link[1][]
PubChem Compound Summary. "5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine (Vonoprazan Impurity)." National Center for Biotechnology Information.[1][] Link[1][]
United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[1][]Link[1][]
2-Arylpyrrole derivatives represent a versatile class of donor-acceptor (
) chromophores widely utilized in optoelectronics, fluorescence sensing, and medicinal chemistry. Unlike their thiophene or furan analogs, the pyrrole unit acts as a significantly stronger electron donor, facilitating pronounced Intramolecular Charge Transfer (ICT) when coupled with electron-deficient aryl groups.
This guide provides a technical analysis of the UV-Vis absorption properties of these derivatives. It contrasts the fundamental 2-phenylpyrrole scaffold with substituted variants and structural alternatives, offering researchers a validated framework for spectral characterization.
Fundamental Chromophore Analysis
The optical properties of 2-arylpyrroles arise from the conjugation between the electron-rich pyrrole ring (acting as the donor) and the aryl substituent. The primary absorption band is typically a
transition.
Mechanism of Absorption
The absorption maximum (
) is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
The Pyrrole Contribution: The lone pair on the nitrogen atom participates in the aromatic sextet, making the ring electron-rich and raising the HOMO energy.
The Aryl Contribution: Conjugation with an aryl group lowers the LUMO energy.
Substituent Effect: Adding electron-withdrawing groups (EWG) to the aryl ring stabilizes the LUMO further, narrowing the bandgap and causing a bathochromic (red) shift.
Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in 2-arylpyrrole systems.
Comparative Spectral Analysis
The following table contrasts the spectral properties of the parent 2-phenylpyrrole with its nitro- (acceptor) and methoxy- (donor) substituted derivatives. Data represents typical values in polar aprotic solvents (e.g., Acetonitrile or DMSO).
The Nitro Effect: The introduction of a nitro group creates a classic "push-pull" system. The pyrrole pushes electrons while the nitro group pulls them, significantly extending the conjugation length and shifting absorption into the visible region (
).
The Methoxy Effect: While methoxy is also an electron donor, it does not create a strong dipole differential with the pyrrole ring. The resulting shift is bathochromic but less dramatic than the nitro derivative.
DMSO), the highly polar excited state is stabilized more than the ground state, causing a further red shift.
Comparison with Alternative Scaffolds
When selecting a scaffold for drug design or sensing, researchers often choose between pyrrole, thiophene, and furan.
Feature
2-Arylpyrrole
2-Arylthiophene
2-Arylfuran
Electron Donating Power
High (Strongest Donor)
Moderate
Moderate/Low
Stability
Moderate (Oxidation prone)
High (Chemically robust)
Low (Acid sensitive)
Fluorescence
Often quenched by NH vibration
Moderate
Low
Spectral Range
Tunable (UV to Visible)
Mostly UV
UV
Primary Application
ICT Dyes, Anion Sensors
Semiconductors (OFETs)
Synthetic Intermediates
Recommendation: Use 2-Arylpyrrole if your application requires strong charge transfer or hydrogen-bonding capability (via the N-H). Use 2-Arylthiophene if oxidative stability is the priority.
To ensure reproducibility, follow this self-validating protocol. 2-Arylpyrroles are sensitive to acid-catalyzed polymerization, which can introduce artifacts (broad bands
Blank: Pure solvent from the same bottle used for solvation.
Step-by-Step Workflow
Figure 2: Standardized workflow for UV-Vis characterization of pyrrole derivatives.
Protocol Notes for Data Integrity:
Acid Sensitivity Check: If the solution turns dark or black over time, the pyrrole is polymerizing (polypyrrole formation). Add a trace of triethylamine (TEA) to stabilize the monomer if necessary.
Concentration Range: Ideal absorbance is between 0.2 and 0.8 a.u. to minimize noise and deviation from Beer's Law.
Solvent Cut-off: Ensure the solvent does not absorb in the region of interest (e.g., do not use Acetone for UV measurements below 330 nm).
References
Substituent Effects on Pyrrole Derivatives:
Title: Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory.
Source: ResearchGate.
URL:[Link]
Solvatochromism and ICT:
Title: Solvatochromism of dyes inspired in Effenberger's probe.
Source: ResearchGate.
URL:[Link]
Synthesis and Optical Properties:
Title: Diversity-Oriented Synthesis and Optical Properties of Bichromophoric Pyrrole-Fluorophore Conjugates.
Source: Frontiers in Chemistry (PubMed).
URL:[Link]
Protonation Effects:
Title: Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching.[6]
Source: New Journal of Chemistry (RSC).
URL:[Link]
As a Senior Application Scientist, I understand that managing specialty fluorinated compounds like 2-(5-Fluoro-2-methylphenyl)pyrrole goes far beyond simply tossing a vial into a generic waste bin. For researchers and dr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that managing specialty fluorinated compounds like 2-(5-Fluoro-2-methylphenyl)pyrrole goes far beyond simply tossing a vial into a generic waste bin. For researchers and drug development professionals, laboratory safety and environmental compliance are integral to the scientific method.
Because this molecule contains a fluorine atom covalently bonded to an aromatic ring, it falls under strict regulatory classifications for halogenated organic waste [1]. Mishandling this compound not only poses environmental and safety risks but can also trigger severe regulatory penalties and needlessly inflate your facility's waste management costs[2].
Below is the definitive, step-by-step operational guide for the safe handling, segregation, and disposal of 2-(5-Fluoro-2-methylphenyl)pyrrole.
The Mechanistic Causality of Fluorinated Waste Disposal
To understand the strict disposal protocols for 2-(5-Fluoro-2-methylphenyl)pyrrole, we must look at its molecular structure. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.
Standard biological degradation, chemical neutralization, or low-temperature incineration are entirely ineffective against this bond[3]. When subjected to inadequate disposal methods, fluorinated organics can break down into highly mobile, toxic products of incomplete combustion (PICs) or short-chain fluorocarbons[3].
Therefore, the only self-validating and EPA-compliant method for destroying this compound is high-temperature unimolecular decomposition (incineration) [4]. This process requires extreme heat to break the C-F bonds, followed immediately by chemical scrubbing to neutralize the resulting hydrogen fluoride (HF) gas[4].
Quantitative Disposal Parameters
The following table summarizes the operational data required by licensed hazardous waste facilities to successfully destroy this compound:
Parameter
Required Value
Mechanistic Rationale
Waste Classification
Halogenated Organic
The presence of the fluorine atom dictates strict segregation from non-halogenated solvents[1].
Destruction Temperature
> 1,000 °C
Minimum thermal energy required to cleave the highly stable C-F bond[3].
Residence Time
≥ 2 seconds
Ensures 99.99% destruction efficiency, preventing the formation of hazardous short-chain fluorocarbons[4].
Off-Gas Treatment
Caustic Scrubbing
Essential to neutralize corrosive hydrogen fluoride (HF) generated during thermal decomposition[4].
Accumulation Limit
< 90 days
Regulatory compliance timeframe for Large Quantity Generators (LQG) under EPA RCRA guidelines.
Operational Workflow & Segregation Logic
A critical operational error in many laboratories is the accidental mixing of halogenated waste (like our fluorinated pyrrole) with non-halogenated waste (like acetone, ethanol, or ethyl acetate).
The Cost of Comingling: If you mix even a small amount of 2-(5-Fluoro-2-methylphenyl)pyrrole into a non-halogenated waste carboy, the entire volume must legally be reclassified and treated as a halogenated substance[2]. Because high-temperature incineration with caustic scrubbing is highly specialized, this simple error needlessly multiplies your hazardous waste management costs[2].
Lifecycle and destruction pathway of fluorinated halogenated organic waste.
Step-by-Step Disposal Methodology
To ensure absolute compliance and safety, implement the following standard operating procedure (SOP) in your laboratory:
Phase 1: Point-of-Generation Segregation
Identify the Stream: Dedicate a specific, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or amber glass) exclusively for Halogenated Organic Waste .
Verify Compatibility: Ensure no inorganic acids, strong oxidizers, or non-halogenated solvents are added to this specific container.
Active Containment: Keep the container tightly capped at all times unless actively transferring waste. Funnels must not be left in the neck of the carboy.
Phase 2: Labeling and Accumulation
Apply Hazmat Tags: Attach a standard red hazardous waste tag to the container the moment the first drop of waste is added.
Explicit Identification: Write "2-(5-Fluoro-2-methylphenyl)pyrrole" on the chemical composition line. Do not use abbreviations or chemical structures. Check the boxes for Halogenated and Toxic .
Secondary Containment: Place the waste carboy inside a secondary containment tray within a ventilated, fire-rated storage cabinet.
Phase 3: Spill Response (Emergency Protocol)
Isolate: In the event of a spill, immediately isolate the area and ensure all ignition sources are turned off.
Absorb: Use inert, non-combustible absorbent materials (e.g., vermiculite or specialized chemical spill pads) to soak up the liquid.
Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label this container as "Spill Debris - Halogenated Organic."
Never Sewer: Under no circumstances should this compound or its spill debris be flushed down the drain[2].
Phase 4: Manifesting and Final Destruction
Initiate Pickup: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department well before the 90-day accumulation limit.
Profile Verification: Ensure the waste profile explicitly notes the presence of a fluorinated aromatic compound. This guarantees the licensed transporter will route the waste to a RCRA-permitted facility equipped with rotary kilns capable of exceeding 1,000°C and caustic off-gas scrubbers[4],[3].
References
Guidelines for Solvent Waste Recycling and Disposal
Hazardous Waste Experts[Link]
Technical Brief Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams
U.S. Environmental Protection Agency (EPA)[Link]
UWO Guide to Classifying Unwanted Materials
University of Wisconsin Oshkosh[Link]